G-5555 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H26Cl2N6O3 |
|---|---|
Poids moléculaire |
529.4 g/mol |
Nom IUPAC |
8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methyl-2-pyridinyl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride |
InChI |
InChI=1S/C25H25ClN6O3.ClH/c1-14-4-3-5-21(30-14)15-6-7-18(20(26)9-15)19-8-16-10-29-25(28-2)31-23(16)32(24(19)33)11-22-34-12-17(27)13-35-22;/h3-10,17,22H,11-13,27H2,1-2H3,(H,28,29,31);1H |
Clé InChI |
XONGGYHHXUTQQM-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
G-5555 Hydrochloride: A Deep Dive into its Mechanism of Action as a Potent and Selective PAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of G-5555 hydrochloride, a highly potent and selective small molecule inhibitor of p21-activated kinase 1 (PAK1). We will delve into its binding characteristics, downstream signaling effects, and the experimental methodologies used to elucidate its function.
Introduction to PAK1 and its Role in Disease
p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as crucial signaling nodes downstream of Rho GTPases, Rac1, and Cdc42.[1][2][3] Group I PAKs, which include PAK1, PAK2, and PAK3, are implicated in a wide array of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[4][5] Dysregulation of PAK1 signaling is frequently observed in various cancers, where it contributes to tumor growth, metastasis, and therapeutic resistance, making it an attractive target for drug development.[1][4]
This compound: An Overview
This compound is a selective, ATP-competitive inhibitor of Group I PAKs, with a primary focus on PAK1.[6][7] Its development was driven by the need for potent and selective probes to investigate the biological functions of PAK1 and to explore its therapeutic potential.
Mechanism of Action: Binding to the PAK1 Kinase Domain
The inhibitory activity of G-5555 stems from its direct interaction with the ATP-binding pocket of the PAK1 kinase domain. The co-crystal structure of G-5555 in complex with PAK1 (PDB ID: 5DEY) provides detailed insights into this interaction.[1][8]
G-5555 occupies the ribose pocket of the ATP binding site.[1] Key interactions include hydrogen bonds and hydrophobic contacts with specific amino acid residues within the kinase domain. The aminopyrazole core of the inhibitor forms critical hydrogen bonds with the hinge region of the kinase, a common feature for many kinase inhibitors. The 5-amino-1,3-dioxanyl moiety was specifically designed to reduce pKa and lipophilicity, which in turn mitigates off-target effects, such as hERG channel activity, while maintaining potent on-target activity.[1]
Quantitative Analysis of G-5555 Potency and Selectivity
G-5555 exhibits high affinity for PAK1 and maintains selectivity over other kinases. The following tables summarize the key quantitative data for G-5555.
| Target | Kᵢ (nM) |
| PAK1 | 3.7[6][7] |
| PAK2 | 11[6][7] |
Table 1: Inhibitory Constants (Kᵢ) of G-5555 for Group I PAKs
| Kinase | IC₅₀ (nM) |
| SIK2 | 9[6] |
| KHS1 | 10[6] |
| PAK2 | 11[6] |
| MST4 | 20[6] |
| YSK1 | 34[6] |
| MST3 | 43[6] |
| Lck | 52[6] |
Table 2: IC₅₀ Values of G-5555 Against a Panel of Kinases
Downstream Signaling Effects of G-5555
By inhibiting PAK1, G-5555 modulates the phosphorylation of its downstream substrates, thereby impacting key signaling pathways that control cell growth and survival. One of the well-characterized downstream targets of PAK1 is MEK1 (Mitogen-activated protein kinase kinase 1), which is a central component of the MAPK/ERK signaling cascade. PAK1 directly phosphorylates MEK1 at Ser298, a phosphorylation event that is inhibited by G-5555.[1]
// Upstream Activators RTK [label="Receptor Tyrosine\nKinases (RTKs)", fillcolor="#FBBC05"]; Integrins [label="Integrins", fillcolor="#FBBC05"]; GPCR [label="GPCRs", fillcolor="#FBBC05"];
// GTPases Rac1_Cdc42 [label="Rac1/Cdc42", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// PAK1 PAK1 [label="PAK1", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// G-5555 Inhibitor G5555 [label="G-5555", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Downstream Pathways MEK1 [label="MEK1", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK1_2 [label="ERK1/2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT Pathway", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB Pathway", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytoskeleton [label="Cytoskeletal\nRemodeling", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Cellular Outcomes Proliferation [label="Cell Proliferation", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Survival [label="Cell Survival", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Migration [label="Cell Migration", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges {RTK, Integrins, GPCR} -> Rac1_Cdc42 [label="Activate"]; Rac1_Cdc42 -> PAK1 [label="Activate"]; G5555 -> PAK1 [label="Inhibits", color="#EA4335", style=bold]; PAK1 -> MEK1 [label="Phosphorylates (S298)"]; PAK1 -> PI3K_AKT [label="Modulates"]; PAK1 -> NF_kB [label="Modulates"]; PAK1 -> Cytoskeleton [label="Regulates"]; MEK1 -> ERK1_2 [label="Phosphorylates"]; ERK1_2 -> Proliferation; PI3K_AKT -> Survival; NF_kB -> Survival; Cytoskeleton -> Migration; } PAK1 signaling and the inhibitory action of G-5555.
In preclinical xenograft models, G-5555 has demonstrated dose-dependent inhibition of pMEK S298. In an H292 non-small cell lung cancer xenograft model, oral administration of G-5555 at 25 mg/kg twice daily resulted in a 60% inhibition of tumor growth.[6]
| Model | Dose | Effect |
| H292 NSCLC Xenograft | 25 mg/kg b.i.d. | 60% tumor growth inhibition[6] |
| H292 NSCLC Xenograft | 10, 20, and 30 mg/kg | Dose-dependent reduction in pMEK S298[1] |
Table 3: In Vivo Efficacy of G-5555
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of G-5555.
PAK1 Kinase Inhibition Assay (FRET-based)
This assay measures the ability of G-5555 to inhibit the phosphorylation of a peptide substrate by PAK1.
-
Reagents and Materials:
-
Recombinant human PAK1 enzyme
-
FRET peptide substrate (e.g., labeled with a donor and acceptor fluorophore)
-
ATP
-
This compound at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
384-well microplate
-
Plate reader capable of FRET measurements
-
-
Procedure:
-
Prepare serial dilutions of G-5555 in DMSO and then in assay buffer.
-
Add PAK1 enzyme to the wells of the microplate.
-
Add the G-5555 dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the FRET peptide substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction (if necessary, depending on the assay format).
-
Measure the FRET signal on a plate reader. The ratio of acceptor to donor emission is calculated.
-
Calculate the percent inhibition for each G-5555 concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular pMEK S298 Inhibition Assay (Western Blot)
This assay quantifies the inhibition of PAK1 activity in a cellular context by measuring the phosphorylation of its downstream substrate, MEK1.
-
Reagents and Materials:
-
Cancer cell line (e.g., H292)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pMEK (Ser298), anti-total MEK, anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of G-5555 or vehicle (DMSO) for a specified time.
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against pMEK (Ser298) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MEK and a loading control to ensure equal protein loading.
-
Quantify the band intensities and calculate the ratio of pMEK to total MEK, normalized to the loading control.
-
Mouse Xenograft Study
This in vivo model assesses the anti-tumor efficacy of G-5555.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., H292)
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant cancer cells into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer G-5555 or vehicle orally at the specified dose and schedule.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic analysis of pMEK levels by western blot or immunohistochemistry).
-
Calculate tumor growth inhibition based on the differences in tumor volume between the treated and control groups.
-
Conclusion
This compound is a valuable research tool for investigating the complex roles of PAK1 in health and disease. Its high potency and selectivity, coupled with a well-characterized mechanism of action, make it a cornerstone for studies aiming to validate PAK1 as a therapeutic target. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of PAK1 inhibition.
References
- 1. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pK a Polar Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PAK1 - Wikipedia [en.wikipedia.org]
- 8. Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
Kinase Selectivity Profile of G-5555 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-5555 hydrochloride is a potent and selective inhibitor of p21-activated kinase 1 (PAK1), a key signaling node implicated in various cellular processes, including proliferation, survival, and motility.[1][2][3][4][5] This technical guide provides a comprehensive overview of the kinase selectivity profile of G-5555, presenting quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of PAK1 inhibition.
Kinase Selectivity Profile
G-5555 demonstrates high affinity for group I PAKs, which include PAK1, PAK2, and PAK3.[3][6][7] It exhibits a Ki of 3.7 nM for PAK1 and 11 nM for PAK2.[1][3] In a broad kinase panel screen of 235 kinases, G-5555 showed excellent selectivity.[1][2][6] Besides PAK1, only eight other kinases were inhibited by more than 70% at a concentration of 0.1 μM: PAK2, PAK3, KHS1, Lck, MST3, MST4, SIK2, and YSK1.[1][2][6]
Table 1: Inhibitory Activity of G-5555 Against a Panel of Kinases
| Kinase Target | Inhibition Parameter | Value (nM) |
| PAK1 | Ki | 3.7 |
| PAK2 | Ki | 11 |
| SIK2 | IC50 | 9 |
| KHS1 | IC50 | 10 |
| PAK2 | IC50 | 11 |
| MST4 | IC50 | 20 |
| YSK1 | IC50 | 34 |
| MST3 | IC50 | 43 |
| Lck | IC50 | 52 |
Data compiled from multiple sources.[1][8]
Experimental Protocols
The determination of the kinase selectivity profile of G-5555 involves a combination of in vitro biochemical assays and cell-based assays. Below are detailed methodologies for the key experiments cited.
In Vitro Kinase Inhibition Assay (FRET-based)
This protocol describes a common method for in vitro kinase profiling using a Fluorescence Resonance Energy Transfer (FRET)-based assay, which was used to determine the IC50 values for G-5555 against PAK family kinases.
Materials:
-
Purified recombinant PAK1, PAK2, or PAK4 enzyme
-
FRET peptide substrate (2 µM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Development reagent
-
384-well black polypropylene (B1209903) plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of G-5555 in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
In the wells of a 384-well plate, add 7.5 µL of a pre-incubation mixture containing the kinase enzyme, FRET peptide substrate, and the serially diluted G-5555 or DMSO (vehicle control) in kinase reaction buffer.
-
The final enzyme concentrations are 20 pM for PAK1, 50 pM for PAK2, and 90 pM for PAK4.
-
Incubate the plate for 10 minutes at 22°C to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding 2.5 µL of kinase reaction buffer containing 4x the final desired ATP concentration. The final ATP concentrations are 160 µM for PAK1, 480 µM for PAK2, and 16 µM for PAK4.
-
Incubate the reaction for 60 minutes at 22°C.
-
-
Reaction Quenching and Development:
-
Stop the kinase reaction by adding a development reagent.
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition:
-
Measure the emissions of Coumarin (445 nm) and Fluorescein (520 nm) after excitation at 400 nm using a fluorescence plate reader.
-
The ratio of the two emissions is used to calculate the percentage of kinase inhibition.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Broad Kinase Panel Screening
G-5555 was screened against a panel of 235 kinases to determine its selectivity. While the specific, detailed protocols for large-scale kinase screening are often proprietary to the service provider (e.g., Invitrogen), the general workflow involves either radiometric or luminescence-based assays.
General Workflow for Kinase Panel Screening:
pMEK Cellular Assay
To assess the in vivo efficacy of G-5555, a pharmacodynamic (PD) marker assay measuring the phosphorylation of MEK1 (pMEK) is utilized. This assay quantifies the inhibition of the PAK1/2 downstream substrate, MEK1, at serine 298.
Materials:
-
H292 non-small cell lung cancer (NSCLC) cells
-
This compound
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
-
Antibodies: anti-pMEK1 (S298) and anti-total MEK1
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment:
-
Culture H292 cells to ~80% confluency.
-
Treat cells with various concentrations of G-5555 or vehicle control for a specified time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against pMEK1 (S298) and total MEK1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pMEK1 and total MEK1.
-
Normalize the pMEK1 signal to the total MEK1 signal for each sample.
-
Calculate the percentage of pMEK1 inhibition relative to the vehicle-treated control.
-
Signaling Pathway Context
PAK1 is a central kinase in signaling pathways that regulate cell growth, survival, and migration. It is activated by small GTPases such as Rac1 and Cdc42, which are themselves activated by upstream signals from receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Once activated, PAK1 phosphorylates a multitude of downstream substrates, including MEK1, leading to the activation of the ERK/MAPK pathway.
Conclusion
This compound is a highly potent and selective inhibitor of PAK1. Its well-characterized kinase selectivity profile, coupled with its demonstrated in vivo activity, makes it a valuable tool for investigating the biological functions of PAK1 and for the development of novel therapeutics targeting PAK-driven diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working with this compound.
References
- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ebiotrade.com [ebiotrade.com]
- 3. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 8. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
An In-Depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of G-5555
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile and oral bioavailability of G-5555, a potent and selective inhibitor of p21-activated kinase 1 (PAK1). The information herein is synthesized from publicly available preclinical data to support further research and development.
Executive Summary
G-5555 is a high-affinity, orally bioavailable inhibitor of group I PAKs (PAK1, 2, and 3), with a binding affinity (Ki) of 3.7 nM for PAK1.[1] It was developed to improve upon earlier PAK inhibitors by reducing pKa and logP, which successfully mitigated issues such as hERG channel activity.[2] Preclinical studies in mice demonstrate that G-5555 possesses favorable pharmacokinetic properties, including low blood clearance, a good half-life, and high oral bioavailability.[1][3] These characteristics, combined with its ability to modulate the PAK1 signaling pathway in vivo, position G-5555 as a valuable tool for investigating PAK1 function in oncology and other diseases.[2]
Mechanism of Action and Signaling Pathway
G-5555 exerts its biological effect by inhibiting p21-activated kinases, which are crucial downstream effectors for the GTPases Rac1 and Cdc42.[2] These kinases are key regulators of cellular processes such as cell migration, proliferation, and survival.[2] In cancer, particularly luminal breast cancer, PAK1 gene amplification and protein overexpression are linked to a poor prognosis.[2]
G-5555 has been shown to inhibit the phosphorylation of MEK1 at serine 298, a downstream substrate of PAK1/2.[3] This demonstrates target engagement and pathway modulation in vivo.
Caption: Simplified PAK1 signaling pathway showing inhibition by G-5555.
Pharmacokinetic Profile
Preclinical studies in mice have characterized the pharmacokinetic profile of G-5555 following both intravenous (i.v.) and oral (p.o.) administration. The compound exhibits low blood clearance and an acceptable half-life.[1][3]
The following tables summarize the key quantitative pharmacokinetic parameters for G-5555 derived from mouse studies.
Table 1: In Vitro Properties and Kinase Selectivity
| Parameter | Value | Reference(s) |
|---|---|---|
| Target | p21-activated kinase 1 (PAK1) | [1][3] |
| Ki (PAK1) | 3.7 nM | [3] |
| Ki (PAK2) | 11 nM | [3] |
| pMEK IC50 (Cellular Assay) | 69 nM | |
| hERG Inhibition | <50% at 10 µM | [2] |
| Kinase Selectivity | Highly selective; inhibits 8 of 235 kinases >70% at 0.1 µM |[3] |
Table 2: Mouse Pharmacokinetic Parameters
| Parameter | Route | Dose | Value | Reference(s) |
|---|---|---|---|---|
| Administration | Intravenous (i.v.) | 2 mg/kg | - | [2] |
| Administration | Oral (p.o.) | 25 mg/kg | - | [2] |
| Oral Bioavailability (F) | p.o. | 25 mg/kg | 80% | [1][3] |
| Oral Exposure (AUC) | p.o. | 25 mg/kg | 30 µM·h | [1][3] |
| Hepatic Clearance (HLM) | In vitro | - | 9.6 mL/min/kg |[2] |
Experimental Protocols
The following sections describe the methodologies used to obtain the pharmacokinetic and pharmacodynamic data for G-5555.
This protocol outlines the procedure for determining the pharmacokinetic profile of G-5555 in mice.
-
Animal Model: Nude mice are used for the study.[2]
-
Housing: Animals are housed under standard laboratory conditions with access to food and water ad libitum.
-
Formulation:
-
Dosing:
-
Sample Collection: Blood samples are collected from three mice per time point at specified intervals (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.[2]
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of G-5555 are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters (AUC, clearance, half-life, etc.) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin. Oral bioavailability (F) is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100%.
Caption: Experimental workflow for the in vivo mouse pharmacokinetic study.
This protocol is used to assess the in vivo target engagement and efficacy of G-5555.
-
Cell Line and Animal Model: H292 non-small cell lung cancer (NSCLC) cells are implanted subcutaneously into nude mice.[2][3]
-
Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Dosing: Mice are administered a range of oral doses of G-5555 (e.g., 10, 20, and 30 mg/kg).[2]
-
Sample Collection: Tumors and blood are collected at a specified time post-dose (e.g., 6 hours).[2]
-
Analysis:
-
Data Interpretation: A dose- and exposure-dependent reduction in the pMEK biomarker indicates target modulation.[2] For efficacy, tumor growth inhibition is measured over time compared to a vehicle-treated control group.[3]
Conclusion
G-5555 is a selective PAK1 inhibitor with a promising preclinical profile. It demonstrates high oral bioavailability (80% in mice) and sufficient oral exposure (AUC = 30 µM·h) to achieve dose-dependent modulation of its target pathway in vivo.[1][2][3] Its favorable pharmacokinetic properties, including low clearance and good selectivity, make it a strong candidate for further investigation as a therapeutic agent and a valuable probe for studying PAK1 biology in cancer and other diseases.
References
Structural Analysis of G-5555 Hydrochloride in Complex with PAK1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structural and functional interaction between the selective p21-activated kinase 1 (PAK1) inhibitor, G-5555 hydrochloride, and its target protein. The following sections offer a comprehensive overview of the binding characteristics, experimental methodologies, and the broader context of PAK1 signaling, intended to support further research and development in this area.
Introduction to PAK1 and this compound
P21-activated kinases (PAKs) are a family of serine/threonine kinases that are key effectors of the Rho family small GTPases, Rac1 and Cdc42. PAK1, a member of the Group I PAKs, plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. Its dysregulation has been implicated in the progression of several cancers, making it a significant target for therapeutic intervention.
This compound is a potent and selective inhibitor of Group I PAKs, with a high affinity for PAK1.[1] Its development was aimed at overcoming the limitations of earlier inhibitors, such as off-target effects and unfavorable pharmacokinetic properties.[2] The structural analysis of G-5555 in complex with PAK1 provides critical insights into its mechanism of action and a rational basis for the design of next-generation inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of G-5555 with PAK1 and its broader selectivity and pharmacokinetic profile.
Table 1: In Vitro Potency and Selectivity of G-5555
| Target | Assay Type | Value (nM) | Reference |
| PAK1 | K_i_ | 3.7 | [3] |
| PAK2 | K_i_ | 11 | [3] |
| PAK3 | IC_50_ | >70% inhib @ 100nM | [2] |
| SIK2 | IC_50_ | 9 | [3] |
| KHS1 | IC_50_ | 10 | [3] |
| MST4 | IC_50_ | 20 | [3] |
| YSK1 | IC_50_ | 34 | [3] |
| MST3 | IC_50_ | 43 | [3] |
| Lck | IC_50_ | 52 | [3] |
| pMEK (EBC1 cells) | IC_50_ | 69 | [1] |
G-5555 was screened against a panel of 235 kinases and showed greater than 70% inhibition for only eight other kinases at a concentration of 0.1 µM.[2]
Table 2: Crystallographic Data for G-5555 in Complex with PAK1
| Parameter | Value | Reference |
| PDB ID | 5DEY | [2] |
| Resolution | 2.10 Å | [2] |
| R-Value Work | 0.183 | [2] |
| R-Value Free | 0.228 | [2] |
| Space Group | P 21 21 21 | [2] |
| Unit Cell Dimensions (Å) | a=56.2, b=79.5, c=138.8 | [2] |
Table 3: Pharmacokinetic Properties of G-5555
| Species | Parameter | Value | Reference |
| Mouse | Oral Bioavailability (F) | 80% | [3] |
| Mouse | AUC | 30 µM·h | [3] |
| Cynomolgus Monkey | Clearance (CLp) | 3.4 mL/min/kg | [2] |
| Cynomolgus Monkey | Oral Bioavailability (F) | 72% | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the structural and functional characterization of the G-5555-PAK1 complex. These protocols are based on the supplementary information provided in the primary literature.[2]
PAK1 Protein Expression and Purification for Crystallography
Objective: To produce and purify a truncated construct of human PAK1 suitable for co-crystallization with G-5555.
Methodology:
-
Construct: A construct of human PAK1 (residues 250-545, corresponding to the kinase domain) with an N-terminal His-tag was used.
-
Expression: The construct was expressed in E. coli BL21(DE3) cells.
-
Culture: Cells were grown in Terrific Broth at 37°C to an OD600 of ~0.8. Protein expression was induced with 0.5 mM IPTG, and the culture was incubated overnight at 18°C.
-
Lysis: Cells were harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors). The cells were lysed by sonication.
-
Affinity Chromatography: The lysate was clarified by centrifugation, and the supernatant was loaded onto a Ni-NTA affinity column. The column was washed with lysis buffer containing 25 mM imidazole. The His-tagged PAK1 was eluted with lysis buffer containing 250 mM imidazole.
-
Tag Cleavage: The His-tag was cleaved by incubation with TEV protease overnight at 4°C during dialysis against a low-salt buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM TCEP).
-
Ion-Exchange Chromatography: The cleaved protein was further purified by ion-exchange chromatography using a Mono Q column to remove the cleaved tag and any remaining impurities.
-
Size-Exclusion Chromatography: The final purification step was size-exclusion chromatography on a Superdex 200 column equilibrated with a buffer containing 20 mM Tris-HCl pH 8.0, 150 mM NaCl, and 1 mM TCEP.
-
Concentration and Storage: The purified PAK1 was concentrated to approximately 10 mg/mL, flash-frozen in liquid nitrogen, and stored at -80°C.
Co-crystallization of PAK1 with this compound
Objective: To obtain diffraction-quality crystals of the PAK1 kinase domain in complex with G-5555.
Methodology:
-
Complex Formation: Purified PAK1 protein (at 10 mg/mL) was incubated with a 3-fold molar excess of this compound (dissolved in DMSO) for 1 hour on ice.
-
Crystallization Method: The hanging drop vapor diffusion method was employed at 20°C.
-
Crystallization Conditions: The reservoir solution contained 0.1 M MES pH 6.5, 20% w/v PEG 8000, and 0.2 M ammonium (B1175870) sulfate.
-
Drop Setup: The drop consisted of 1 µL of the protein-inhibitor complex mixed with 1 µL of the reservoir solution.
-
Crystal Growth: Crystals typically appeared within 3-5 days.
-
Cryo-protection: For data collection, crystals were transferred to a cryo-protectant solution containing the reservoir solution supplemented with 25% (v/v) glycerol (B35011) before being flash-cooled in liquid nitrogen.
In Vitro Kinase Inhibition Assay (Z'-LYTE™)
Objective: To determine the inhibitory potency (K_i_) of G-5555 against PAK1.
Methodology:
-
Assay Principle: A fluorescence resonance energy transfer (FRET)-based assay (Z'-LYTE™, Invitrogen) was used to measure the phosphorylation of a peptide substrate.
-
Reagents:
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
PAK1 Enzyme: Recombinant human PAK1 kinase domain.
-
Peptide Substrate: A FRET-labeled peptide substrate (e.g., Ser/Thr 19 peptide).
-
ATP: Adenosine triphosphate.
-
G-5555: Serially diluted in DMSO.
-
-
Procedure: a. In a 384-well plate, 2.5 µL of the G-5555 serial dilution was added. b. 5 µL of the PAK1 enzyme and peptide substrate mix in assay buffer was added to each well. c. The plate was incubated for 10 minutes at room temperature. d. The reaction was initiated by adding 2.5 µL of ATP in assay buffer. The final ATP concentration was at the K_m_ for PAK1. e. The reaction was allowed to proceed for 60 minutes at room temperature. f. The reaction was stopped by the addition of 5 µL of the Z'-LYTE™ Development Reagent. g. After a 60-minute incubation with the development reagent, the fluorescence was read on a plate reader (excitation at 400 nm, emission at 445 nm and 520 nm).
-
Data Analysis: The ratio of emission at 445 nm to 520 nm was used to calculate the percent inhibition. K_i_ values were determined from the IC_50_ values using the Cheng-Prusoff equation.
Cellular pMEK S298 Phosphorylation Assay
Objective: To assess the cellular potency of G-5555 by measuring the inhibition of phosphorylation of a downstream PAK1 substrate, MEK1, at serine 298.
Methodology:
-
Cell Line: EBC-1, a human lung squamous cell carcinoma cell line with high endogenous PAK1 activity.
-
Cell Culture: EBC-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of G-5555 for 2 hours.
-
Cell Lysis: After treatment, the cells were washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting: a. Cell lysates were resolved by SDS-PAGE and transferred to a PVDF membrane. b. The membrane was blocked with 5% BSA in TBST. c. The membrane was incubated overnight at 4°C with a primary antibody specific for phosphorylated MEK1 (Ser298). d. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. The signal was detected using an enhanced chemiluminescence (ECL) substrate. f. The membrane was stripped and re-probed with an antibody for total MEK1 as a loading control.
-
Data Analysis: The band intensities were quantified, and the ratio of pMEK1 to total MEK1 was calculated. The IC_50_ value was determined by plotting the percent inhibition of pMEK1 levels against the G-5555 concentration.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the PAK1 signaling pathway and the experimental workflows described above.
Simplified PAK1 Signaling Pathway
References
Methodological & Application
G-5555 Hydrochloride: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-5555 hydrochloride is a potent and selective, ATP-competitive inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1] PAKs are key signaling nodes that regulate a variety of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[2] Dysregulation of PAK signaling is implicated in various diseases, most notably in cancer, making PAK inhibitors like G-5555 valuable tools for both basic research and therapeutic development. This document provides detailed in vitro assay protocols to characterize the activity of this compound.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of Group I PAKs, preventing the phosphorylation of downstream substrates.[3] A key downstream effector of PAK1 is MEK1, a kinase in the MAPK/ERK signaling pathway. By inhibiting PAK1, G-5555 leads to a reduction in the phosphorylation of MEK1 at Serine 298, thereby modulating the activity of the entire cascade.[2][4]
Data Presentation
Biochemical Potency and Selectivity
This compound demonstrates high affinity for PAK1 and PAK2, with significant selectivity over a broad panel of other kinases.[4][5]
| Target | Kᵢ (nM) | IC₅₀ (nM) |
| PAK1 | 3.7[1] | - |
| PAK2 | 11[1] | 11[4][5] |
| SIK2 | - | 9[4][5] |
| KHS1 | - | 10[4][5] |
| MST4 | - | 20[4][5] |
| YSK1 | - | 34[4][5] |
| MST3 | - | 43[4][5] |
| Lck | - | 52[4][5] |
| hERG channel | - | >10,000[4][5] |
Cellular Activity
In cellular contexts, G-5555 inhibits the PAK1 signaling pathway, which can be measured by the phosphorylation status of downstream targets like MEK1.
| Assay | Cell Line | IC₅₀ (nM) |
| pMEK (S298) Inhibition | EBC1[2] | 69[6] |
Signaling Pathway
The following diagram illustrates the established signaling pathway from Rac/Cdc42 to MEK1, which is inhibited by G-5555.
Caption: G-5555 inhibits PAK1-mediated phosphorylation of MEK1.
Experimental Protocols
Biochemical Kinase Assay: FRET-based PAK1 Inhibition
This protocol details a biochemical assay to determine the in vitro potency of this compound against PAK1 using a Förster Resonance Energy Transfer (FRET) peptide substrate.[3][7]
Experimental Workflow:
Caption: Workflow for the FRET-based PAK1 kinase inhibition assay.
Materials:
-
This compound
-
Recombinant PAK1 enzyme
-
FRET peptide substrate (e.g., labeled with Coumarin and Fluorescein)[3]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgCl₂, 1 mM EGTA[7]
-
ATP solution
-
384-well black polypropylene (B1209903) plates
-
Plate reader capable of FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
Assay Plate Preparation: In a 384-well plate, add 7.5 µL of the pre-incubation mixture containing:
-
Pre-incubation: Incubate the plate for 10 minutes at 22°C.[7]
-
Reaction Initiation: Add 2.5 µL of ATP solution (final concentration ~160 µM for PAK1) to each well to start the kinase reaction.[7]
-
Reaction Incubation: Incubate the plate for 60 minutes at 22°C.[5]
-
Reaction Quenching: Add a suitable development/quenching reagent to stop the reaction.
-
Signal Detection: After a 1-hour development incubation, measure the FRET signal by reading the emissions at 445 nm (Coumarin) and 520 nm (Fluorescein) following excitation at 400 nm.[5]
-
Data Analysis: Calculate the ratio of the two emission signals and plot the inhibition curve to determine the IC₅₀ value for this compound.
Cellular Assay: Western Blot for pMEK1 Inhibition
This protocol provides a method to assess the cellular activity of this compound by measuring the phosphorylation of a key downstream target, MEK1, in a relevant cell line (e.g., EBC1 or H292).[2][4]
Experimental Workflow:
Caption: Workflow for Western blot analysis of pMEK1 inhibition.
Materials:
-
This compound
-
Appropriate cell line (e.g., EBC1, H292, or a PAK-amplified breast cancer cell line)[2][4]
-
Cell culture medium and supplements
-
Lysis buffer containing phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MEK1 (S298), anti-total MEK1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system for chemiluminescence
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MEK1 (S298) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with antibodies against total MEK1 and a loading control like GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-MEK1 and total MEK1.
-
Normalize the phospho-MEK1 signal to the total MEK1 signal.
-
Plot the normalized data against the concentration of this compound to determine the IC₅₀ value for the inhibition of MEK1 phosphorylation in a cellular context.
-
Conclusion
This compound is a potent and selective inhibitor of Group I PAKs, making it a valuable research tool for investigating the roles of these kinases in health and disease. The provided protocols for biochemical and cell-based assays offer robust methods for characterizing the in vitro activity of G-5555 and similar compounds, aiding in the exploration of PAK signaling and the development of novel therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe G-5555 | Chemical Probes Portal [chemicalprobes.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. G-5555 | CAS:1648863-90-4 | High affinity group 1 PAK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for G-5555 Hydrochloride in Breast Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-5555 hydrochloride is a potent and selective small molecule inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase that is a key downstream effector of the small GTPases Rac1 and Cdc42.[1][2] PAK1 is frequently overexpressed and/or amplified in several human cancers, including breast cancer, where its increased activity is associated with poor clinical outcomes.[1][3] Genomic amplification of PAK1 is particularly prevalent in luminal breast cancer.[1] G-5555 also demonstrates high selectivity for other group I PAKs (PAK2 and PAK3).[2]
This document provides detailed application notes and experimental protocols for the use of this compound in breast cancer cell line studies. It includes information on its mechanism of action, quantitative data on its efficacy, and step-by-step protocols for key in vitro assays.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of PAK1. This inhibition leads to the modulation of downstream signaling pathways that are critical for cancer cell proliferation, survival, and motility. In breast cancer cells, PAK1 has been shown to coordinately activate the MAPK and MET signaling pathways.[3][4] Inhibition of PAK1 by G-5555 leads to a reduction in the phosphorylation of downstream targets such as MEK1 at serine 298.[1] Furthermore, studies have shown that cell lines with PAK1 amplification are significantly more sensitive to the growth inhibitory effects of G-5555.[1][2] The inhibition of PAK1 signaling by G-5555 ultimately leads to the induction of apoptosis and cell cycle arrest in sensitive breast cancer cell lines.[1]
Data Presentation
In Vitro Kinase Inhibitory Activity of G-5555
| Kinase | Kᵢ (nM) | IC₅₀ (nM) |
| PAK1 | 3.7 | - |
| PAK2 | 11 | 11 |
| SIK2 | - | 9 |
| KHS1 | - | 10 |
| MST4 | - | 20 |
| YSK1 | - | 34 |
| MST3 | - | 43 |
| Lck | - | 52 |
Data compiled from multiple sources.[2]
Growth Inhibitory Activity of G-5555 in Breast Cancer Cell Lines
While specific IC₅₀ values for a comprehensive panel of breast cancer cell lines with corresponding PAK1 amplification status are not publicly available in a structured table, research indicates that G-5555 demonstrates significantly greater growth inhibitory activity in PAK1-amplified cell lines compared to non-amplified lines.[1][2][5] One such PAK1-amplified cell line that has been shown to be sensitive to G-5555 is MDA-MB-175 .[1]
Experimental Protocols
Protocol 1: Cell Culture of MDA-MB-175 Breast Cancer Cells
The MDA-MB-175 cell line is a valuable model for studying the effects of G-5555 due to its documented PAK1 amplification.
Materials:
-
MDA-MB-175 cell line (ATCC® HTB-25™)
-
Leibovitz's L-15 Medium (ATCC® 30-2008™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture flasks (T-75)
-
Incubator (37°C, no CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing Leibovitz's L-15 Medium with 10% heat-inactivated FBS.
-
Cell Thawing:
-
Thaw the vial of frozen cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
-
Cell Seeding: Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the flask at 37°C in a non-humidified incubator without CO₂.
-
Subculturing:
-
When cells reach 70-80% confluency, remove the medium.
-
Rinse the cell layer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Distribute the cell suspension into new flasks at a 1:3 to 1:4 split ratio.
-
Add fresh complete growth medium to the new flasks and return to the incubator.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of G-5555 on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-175)
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in complete growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest G-5555 dose).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: Western Blot Analysis of PAK1 Signaling
This protocol is for analyzing the phosphorylation status of PAK1 downstream targets.
Materials:
-
Breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MEK1 (Ser298), anti-total MEK1, anti-phospho-RAF1 (Ser338), anti-total RAF1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with G-5555 at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of G-5555 on cell cycle distribution.
Materials:
-
Breast cancer cells
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate cells and treat with G-5555 for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).
Visualization of Signaling Pathways and Workflows
Caption: Simplified PAK1 signaling pathway in breast cancer and the inhibitory action of G-5555.
References
- 1. PAK1 is a breast cancer oncogene that coordinately activates MAPK and MET signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PAK1 is a Breast Cancer Oncogene that Coordinately Activates MAPK and MET Signaling [dash.harvard.edu]
- 4. Frontiers | p21-Activated Kinase 1 Promotes Breast Tumorigenesis via Phosphorylation and Activation of the Calcium/Calmodulin-Dependent Protein Kinase II [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
G-5555 Hydrochloride: Application Notes and Protocols for Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-5555 hydrochloride is a potent and selective inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase that is a key downstream effector of the Rho family of small GTPases, including Rac1 and Cdc42.[1][2] Emerging research has identified the PAK1 signaling pathway as a critical mediator in the proliferation, survival, and invasion of non-small cell lung cancer (NSCLC) cells.[3][4][5] Overexpression of PAK1 has been observed in NSCLC tissues and is associated with poorer prognoses, particularly in male smokers and patients with EGFR mutations.[5] this compound presents a promising tool for investigating the therapeutic potential of PAK1 inhibition in preclinical NSCLC models. These application notes provide an overview of its mechanism of action, preclinical data, and protocols for its use in NSCLC research.
Mechanism of Action
This compound exerts its anti-tumor activity by directly inhibiting the kinase activity of PAK1. This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting key signaling cascades involved in cancer progression. A primary downstream pathway affected by PAK1 inhibition is the Raf-MEK-ERK signaling cascade.[3] By inhibiting PAK1, G-5555 prevents the phosphorylation of MEK1 at Ser298, a crucial step for its activation, leading to the suppression of the ERK pathway and subsequent inhibition of cell proliferation and invasion.[1][3]
Preclinical Applications in NSCLC
In Vitro Studies
G-5555 has demonstrated significant growth inhibitory activity in various cancer cell lines, with a pronounced effect in those with PAK amplification. While specific data for a broad panel of NSCLC cell lines is not yet published, its mechanism of action suggests potential efficacy in NSCLC cell lines with activated PAK1 signaling.
In Vivo Xenograft Studies
In a preclinical study utilizing an H292 NSCLC xenograft model in nude mice, orally administered G-5555 demonstrated dose-dependent inhibition of tumor growth.[1] This study highlights the potential of G-5555 as an orally bioavailable therapeutic agent for NSCLC.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of G-5555
| Kinase Target | Inhibition Constant (Ki) |
| PAK1 | 3.7 nM |
| PAK2 | 11 nM |
| Data sourced from MedchemExpress and Selleck Chemicals product information. |
Table 2: In Vivo Efficacy of G-5555 in H292 NSCLC Xenograft Model
| Treatment Group | Dosage & Administration | Tumor Growth Inhibition |
| G-5555 | 25 mg/kg, oral, twice daily | 60% |
| Vehicle Control | N/A | 0% |
| Data from a study cited by MedchemExpress.[1] |
Table 3: Pharmacokinetic Properties of G-5555
| Parameter | Value |
| Oral Bioavailability (F) | 80% |
| Human Liver Microsomes (HLM) CLhep | 9.6 mL/min/kg |
| Data sourced from a publication on the design of G-5555.[1] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H460, H292)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium, ranging from a high concentration (e.g., 10 µM) to a low concentration (e.g., 0.1 nM). Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of G-5555 or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Protocol 2: In Vivo NSCLC Xenograft Study (Representative Protocol)
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous NSCLC xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
H292 NSCLC cells
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant H292 NSCLC cells (e.g., 5 x 10^6 cells in a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg) or vehicle control to the respective groups via oral gavage twice daily.
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for pharmacodynamic markers like pMEK).
-
Calculate the tumor growth inhibition for the G-5555 treated group compared to the vehicle control group.
Visualizations
References
- 1. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pK a Polar Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knockdown of PAK1 Inhibits the Proliferation and Invasion of Non-Small Cell Lung Cancer Cells Through the ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel PAK1/TCF1 regulatory axis promotes non-small cell lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for G-5555 Hydrochloride in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-5555 hydrochloride is a potent and selective inhibitor of p21-activated kinase 1 (PAK1), a key enzyme implicated in various cellular processes integral to cancer progression, including cell proliferation, survival, and migration.[1][2] As a serine/threonine kinase, PAK1 is a downstream effector of the small GTPases Rac1 and Cdc42 and has been shown to play a significant role in tumorigenesis.[2][3] this compound exhibits high affinity for group I PAKs (PAK1, PAK2, and PAK3) and has demonstrated significant anti-tumor activity in preclinical mouse xenograft models, making it a promising candidate for further investigation in oncology research.[1][4][5]
These application notes provide a comprehensive overview of the use of this compound in mouse xenograft studies, including its mechanism of action, key experimental data, and detailed protocols for its application in vivo.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting PAK1, thereby modulating downstream signaling pathways crucial for cancer cell growth and survival. One of the key pathways affected is the Raf/MEK/ERK signaling cascade. PAK1 has been shown to directly phosphorylate and activate MEK1 at serine 298 (S298), which in turn primes MEK1 for phosphorylation by Raf kinases, leading to the activation of ERK.[3][4][6][7] By inhibiting PAK1, this compound prevents the phosphorylation of MEK1 at S298, leading to a reduction in ERK signaling and subsequent inhibition of tumor cell proliferation.[1]
The following diagram illustrates the signaling pathway from Rac/Cdc42 to MEK/ERK, highlighting the point of intervention for this compound.
References
- 1. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 2. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 3. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEK1 activation by PAK: A novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for G-5555 Hydrochloride Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-5555 hydrochloride is a potent and selective inhibitor of p21-activated kinase 1 (PAK1), a key signaling node in various cellular processes implicated in oncogenesis, including cell proliferation, survival, and motility.[1][2] It also demonstrates high affinity for other group I PAKs (PAK2 and PAK3).[3][4] Preclinical studies have highlighted its potential as an anti-cancer therapeutic, demonstrating significant tumor growth inhibition in xenograft models of non-small cell lung cancer and breast cancer.[1]
These application notes provide detailed protocols for the proper administration, dosage, and experimental evaluation of this compound in murine models. The information is intended to guide researchers in designing and executing robust in vivo studies to further investigate the therapeutic potential of this compound.
Physicochemical and Pharmacological Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₅ClN₆O₃ | [3][4] |
| Molecular Weight | 492.96 g/mol | [3][4] |
| Mechanism of Action | Potent and selective inhibitor of p21-activated kinase 1 (PAK1) | [1] |
| In Vitro Potency (Ki) | PAK1: 3.7 nM, PAK2: 11 nM | [1] |
| In Vivo Efficacy | 60% tumor growth inhibition at 25 mg/kg b.i.d. (oral) in H292 and MDAMB-175 xenograft models | [1] |
| Oral Bioavailability (F) | 80% in mice | [1] |
| Area Under the Curve (AUC) | 30 µM·h in mice | [1] |
| Safety | Negligible activity against hERG channel (IC₅₀ > 10 µM) | [1] |
Signaling Pathway
This compound exerts its effects by inhibiting the PAK1 signaling pathway. A simplified diagram of this pathway is illustrated below.
Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Formulation of this compound for Oral Administration
This protocol describes the preparation of a this compound solution suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Optional: sonicator, water bath
Procedure:
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle solution. For 1 mL of vehicle:
-
Add 100 µL of DMSO to a sterile microcentrifuge tube.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex until the solution is homogenous.
-
Add 450 µL of sterile saline and vortex to obtain a clear solution.
-
-
Dissolve this compound in the prepared vehicle.
-
Weigh the required amount of this compound.
-
Add the appropriate volume of the vehicle to achieve the desired final concentration (e.g., for a 2.5 mg/mL solution to deliver a 25 mg/kg dose to a 20 g mouse at 200 µL, dissolve 2.5 mg of G-5555 in 1 mL of vehicle).
-
Vortex thoroughly. If precipitation occurs, gentle heating in a water bath or sonication can be used to aid dissolution.[1]
-
-
Storage: The prepared solution should be used fresh. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage of the stock solution, it is recommended to store at -80°C for up to 6 months.[1]
In Vivo Efficacy Study in Xenograft Mouse Models
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in mice bearing human tumor xenografts.
Caption: Workflow for an in vivo efficacy study of this compound in a xenograft model.
Procedure:
-
Cell Culture: Culture human cancer cell lines (e.g., H292 for non-small cell lung cancer or MDAMB-175 for breast cancer) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old). Allow for an acclimation period of at least one week.
-
Tumor Implantation:
-
Harvest cultured cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 5 x 10⁶ to 10 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control and this compound).
-
Treatment Administration:
-
Administer this compound orally at a dose of 25 mg/kg, twice daily (b.i.d.).
-
Administer the vehicle solution to the control group.
-
-
Monitoring: Continue to monitor tumor volume and body weight every 2-3 days throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a specified size or after a predetermined treatment duration.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of downstream biomarkers, such as the phosphorylation of MEK1 at S298, to confirm target engagement.[1]
Pharmacokinetic Study in Mice
This protocol provides a method for assessing the pharmacokinetic profile of this compound in mice following oral administration.
Procedure:
-
Animal Model: Use healthy adult mice (e.g., CD-1 or C57BL/6), 8-10 weeks old.
-
Dosing: Administer a single oral dose of this compound (e.g., 25 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 30-50 µL) at various time points post-dosing. A typical sampling schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t½).
Acute Oral Toxicity Study
A preliminary acute oral toxicity study is crucial to determine the safety profile of this compound. This protocol is based on general guidelines and should be adapted based on institutional and regulatory requirements.
Procedure:
-
Animal Model: Use healthy, young adult mice of a single sex (females are often preferred).
-
Dose Selection: Based on available data, a limit test can be performed. However, as higher doses of G-5555 have been reported to be poorly tolerated, a dose-ranging study is recommended. Start with doses at and above the efficacious dose (25 mg/kg) and escalate.
-
Administration: Administer a single oral dose of this compound to each dose group.
-
Observation:
-
Observe animals closely for the first few hours post-dosing and then daily for 14 days.
-
Record any clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Measure body weight at regular intervals.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Important Considerations
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Toxicity: While this compound has shown a good safety profile regarding hERG channel activity, reports suggest that doses higher than 25 mg/kg b.i.d. may not be well-tolerated in mice, potentially due to acute cardiovascular toxicity. Therefore, careful dose selection and monitoring for adverse effects are critical.
-
Data Interpretation: The results from these studies should be carefully analyzed and interpreted in the context of the specific experimental design and animal model used.
By following these detailed application notes and protocols, researchers can effectively and responsibly investigate the in vivo properties of this compound, contributing to a better understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
G-5555 Hydrochloride: A Potent and Selective PAK1 Inhibitor for Investigating PAK1-Amplified Cancers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
G-5555 hydrochloride is a potent and selective small-molecule inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase that is a critical node in various oncogenic signaling pathways.[1][2][3] PAK1 is frequently overexpressed or hyperactivated in a multitude of human cancers, including those of the breast, colon, ovary, and pancreas, and its activity is linked to tumor progression, metastasis, and therapeutic resistance.[4][5][6][7] Notably, genomic amplification of the PAK1 gene is a key driver in certain cancer subtypes, making it an attractive therapeutic target.[7][8] this compound provides a valuable pharmacological tool for elucidating the role of PAK1 in these cancers and for exploring PAK1 inhibition as a therapeutic strategy.
These application notes provide a comprehensive overview of this compound, including its biochemical properties, and offer detailed protocols for its use in key in vitro and in vivo experiments to study PAK1-amplified cancers.
Biochemical Profile of G-5555
G-5555 is a highly potent inhibitor of PAK1 with excellent selectivity. Its inhibitory activity against PAK1 and other related kinases, as well as its broader kinase selectivity profile, are summarized below.
Table 1: Kinase Inhibitory Profile of G-5555
| Kinase | Ki (nM) | IC50 (nM) |
| PAK1 | 3.7 | - |
| PAK2 | 11 | 11 |
| PAK3 | - | >70% inhibition |
| SIK2 | - | 9 |
| KHS1 | - | 10 |
| MST4 | - | 20 |
| YSK1 | - | 34 |
| MST3 | - | 43 |
| Lck | - | 52 |
| Data compiled from multiple sources.[1][9] |
G-5555 demonstrates high selectivity for group I PAKs (PAK1, PAK2, PAK3).[1][9] In a screen against 235 kinases, G-5555 inhibited only eight other kinases with greater than 70% inhibition at a concentration of 0.1 µM.[1][9] Importantly, G-5555 shows negligible activity against the hERG channel (IC50 > 10 µM), suggesting a lower risk of cardiac toxicity.[1][9]
In Vitro and In Vivo Efficacy
G-5555 has demonstrated significant anti-proliferative activity in cancer cell lines with PAK1 amplification and has shown tumor growth inhibition in xenograft models.
Table 2: In Vitro and In Vivo Activity of G-5555
| Cancer Type | Model | Effect | Dosage | Reference |
| Breast Cancer | PAK1-amplified cell lines (e.g., MDA-MB-175) | Greater growth inhibitory activity compared to non-amplified lines. | Not specified | [1][8] |
| Non-Small Cell Lung Cancer (NSCLC) | H292 xenograft | 60% tumor growth inhibition. | 25 mg/kg, b.i.d., oral | [1][9] |
| Breast Cancer | MDA-MB-175 xenograft (PAK1-amplified) | Reduced tumor growth. | Not specified | [8] |
G-5555 exhibits favorable pharmacokinetic properties, including good oral bioavailability (F=80%) and a reasonable half-life, making it suitable for in vivo studies.[1][9]
Signaling Pathways and Experimental Workflows
To effectively utilize this compound in research, it is crucial to understand the underlying PAK1 signaling pathway and the typical experimental workflow for its evaluation.
References
- 1. PAK1 Mediates Resistance to PI3 Kinase Inhibition in Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. PAK1 Antibodies: Novus Biologicals [novusbio.com]
- 7. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Note: G-5555 Hydrochloride as a Modulator of the PAK1/MEK Signaling Axis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
G-5555 hydrochloride is a potent and selective small molecule inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival.[1][2][3] PAK1 is a key effector downstream of small GTPases like Rac1 and Cdc42 and is implicated in the progression of several cancers.[4] One of the downstream targets of PAK1 is the mitogen-activated protein kinase kinase 1 (MEK1), which it phosphorylates at Serine 298 (S298).[2][4] This phosphorylation event is a key step in the activation of the MAPK/ERK signaling cascade, which is frequently dysregulated in cancer.[5][6]
This application note provides a detailed protocol for the analysis of MEK1 phosphorylation at S298 (pMEK) in response to treatment with this compound using Western blot analysis. This method allows for the quantitative assessment of G-5555's inhibitory effect on the PAK1/MEK signaling pathway.
Signaling Pathway
The signaling cascade involves the activation of PAK1, which in turn phosphorylates and activates MEK1. MEK1 then phosphorylates and activates ERK1/2, leading to the regulation of gene expression and cellular proliferation. G-5555 acts by inhibiting PAK1, thereby preventing the downstream phosphorylation of MEK1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cenmed.com [cenmed.com]
- 4. researchgate.net [researchgate.net]
- 5. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
Application Notes and Protocols for Immunoprecipitation Assays with G-5555 Hydrochloride to Study Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-5555 hydrochloride is a potent and highly selective small molecule inhibitor of p21-activated kinase 1 (PAK1).[1][2] PAKs are a family of serine/threonine kinases that play crucial roles in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and signal transduction.[3] As a key downstream effector of the Rho GTPases, Cdc42 and Rac1, PAK1 is implicated in numerous signaling pathways that are often dysregulated in diseases such as cancer.[3][4] this compound exerts its inhibitory effect by binding to PAK1, thereby preventing the phosphorylation of its downstream substrates and modulating associated protein-protein interactions.[2]
Immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) are invaluable techniques for investigating the interactions of small molecules with their protein targets and for elucidating the composition of protein complexes. By utilizing this compound in conjunction with IP and Co-IP assays, researchers can effectively study the PAK1 interactome and the impact of its inhibition on cellular signaling networks. These application notes provide a comprehensive guide and detailed protocols for utilizing this compound in such studies.
Mechanism of Action of this compound
G-5555 is a potent inhibitor of group I PAKs, with a high affinity for PAK1 (Ki = 3.7 nM).[2] It demonstrates excellent kinase selectivity, showing minimal off-target effects on a broad panel of other kinases.[2] The primary mechanism of action involves the inhibition of the catalytic activity of PAK1, which in turn blocks the phosphorylation of its downstream substrates. One well-characterized downstream target of PAK1 is MEK1 (Mitogen-activated protein kinase kinase 1). PAK1-mediated phosphorylation of MEK1 on Ser298 is a crucial step in the activation of the MAPK/ERK signaling pathway.[5] By inhibiting PAK1, this compound effectively reduces the phosphorylation of MEK1 at this site, leading to the downregulation of the entire cascade. This inhibitory action can be leveraged in Co-IP experiments to study the disruption of the PAK1-MEK1 interaction or the modulation of other protein complexes involving PAK1.
Data Presentation
The following tables summarize the inhibitory activity of G-5555 and provide illustrative quantitative data from a representative co-immunoprecipitation experiment designed to assess the effect of a PAK1 inhibitor on protein-protein interactions.
Table 1: Inhibitory Activity of G-5555
| Kinase | Ki (nM) | IC50 (nM) |
| PAK1 | 3.7 | - |
| PAK2 | 11 | 11 |
| SIK2 | - | 9 |
| KHS1 | - | 10 |
| MST4 | - | 20 |
| YSK1 | - | 34 |
| MST3 | - | 43 |
| Lck | - | 52 |
Data sourced from MedchemExpress.[2]
Table 2: Illustrative Quantitative Analysis of PAK1-MEK1 Co-Immunoprecipitation with a PAK1 Inhibitor
| Treatment | Bait Protein | Prey Protein | Co-precipitated MEK1 (Relative Densitometry Units) | % Reduction in Interaction |
| Vehicle (DMSO) | Anti-PAK1 | MEK1 | 1.00 | 0% |
| PAK1 Inhibitor (1 µM) | Anti-PAK1 | MEK1 | 0.45 | 55% |
| IgG Control | Isotype IgG | MEK1 | 0.05 | - |
This table presents representative data demonstrating the expected outcome of a Co-IP experiment. The percentage reduction is calculated relative to the vehicle control. Actual results may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Immunoprecipitation (IP) to Isolate PAK1
This protocol describes the immunoprecipitation of endogenous PAK1 from cell lysates.
Materials:
-
Cells expressing PAK1
-
This compound (or vehicle control, e.g., DMSO)
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-PAK1 antibody (IP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
-
Microcentrifuge
-
Magnetic rack
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G magnetic beads to the cleared lysate.
-
Incubate on a rotator for 30-60 minutes at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
To 500-1000 µg of pre-cleared lysate, add the anti-PAK1 antibody (use the manufacturer's recommended amount).
-
In a separate tube, add an equivalent amount of isotype control IgG to the same amount of lysate as a negative control.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30 µL of pre-washed Protein A/G magnetic beads to each tube.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
-
Place the tubes on a magnetic rack and collect the supernatant containing the eluted proteins.
-
-
Analysis: The eluted proteins can be analyzed by SDS-PAGE and Western blotting using an anti-PAK1 antibody.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Study PAK1-Interacting Proteins
This protocol is designed to investigate the effect of this compound on the interaction between PAK1 and its binding partners (e.g., MEK1).
Materials:
-
Same as Protocol 1
-
Primary antibody against the putative interacting protein (e.g., anti-MEK1 antibody) for Western blot detection.
Procedure:
-
Follow steps 1-6 of the Immunoprecipitation Protocol (Protocol 1). It is crucial to use a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Elution:
-
Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Place the tubes on a magnetic rack and collect the supernatant.
-
-
Analysis:
-
Analyze the eluted samples by SDS-PAGE and Western blotting.
-
Probe one membrane with an anti-PAK1 antibody to confirm successful immunoprecipitation of the bait protein.
-
Probe a second membrane with an antibody against the putative interacting protein (e.g., anti-MEK1) to detect the co-precipitated prey protein.
-
Include lanes with the input lysate to verify the presence of both proteins in the starting material.
-
Quantify the band intensities to determine the relative amount of co-precipitated protein in the presence and absence of this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for co-immunoprecipitation with this compound.
Caption: Simplified PAK1 signaling pathway and the point of inhibition by this compound.
References
- 1. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PAK1 phosphorylation of MEK1 regulates fibronectin-stimulated MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring G-5555 Hydrochloride Activity Using FRET-Based Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-5555 hydrochloride is a potent and selective inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase implicated in various cellular processes, including cytoskeletal dynamics, cell motility, and proliferation.[1][2][3] Dysregulation of PAK1 activity has been linked to tumorigenesis, making it an attractive target for therapeutic intervention.[2] This document provides detailed protocols for measuring the inhibitory activity of this compound against PAK1 and other related kinases using Fluorescence Resonance Energy Transfer (FRET)-based assays.
FRET-based kinase assays offer a sensitive and homogeneous format for high-throughput screening and inhibitor characterization.[4][5] These assays rely on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In the context of kinase assays, this principle is applied to detect the phosphorylation of a substrate peptide. Typically, a kinase, a FRET-labeled peptide substrate, and ATP are combined. The phosphorylation event leads to a change in the FRET signal, which can be measured to quantify kinase activity.[6][7]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating its high potency and selectivity for group I PAKs.[1][3]
| Kinase Target | Inhibition Value (Kᵢ) | Inhibition Value (IC₅₀) | Reference |
| PAK1 | 3.7 nM | - | [1][3] |
| PAK2 | 11 nM | 11 nM | [1][3] |
| SIK2 | - | 9 nM | [1][3] |
| KHS1 | - | 10 nM | [1][3] |
| MST4 | - | 20 nM | [1][3] |
| YSK1 | - | 34 nM | [1][3] |
| MST3 | - | 43 nM | [1][3] |
| Lck | - | 52 nM | [1][3] |
Note: Kᵢ (inhibitor constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency.
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving PAK1, which can be activated by small GTPases like Rac and Cdc42, and subsequently phosphorylates downstream substrates such as MEK1, influencing cell proliferation and survival.
Caption: Simplified PAK1 signaling pathway and the inhibitory action of G-5555.
Experimental Protocols
This section details a FRET-based assay protocol adapted for measuring the inhibitory activity of this compound against PAK1. This protocol is based on the Z'-LYTE™ assay format, which utilizes a coumarin- and fluorescein-labeled peptide substrate.[4][6]
Materials and Reagents
-
Kinase: Recombinant human PAK1 enzyme (e.g., 20 pM final concentration).[8]
-
Substrate: FRET peptide substrate for PAK1 (e.g., 2 µM final concentration).[8] The Z'-LYTE™ Ser/Thr 1 Peptide can be considered.[6]
-
Inhibitor: this compound, serially diluted.
-
ATP: Adenosine triphosphate (e.g., 160 µM for PAK1).[8]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[8]
-
Development Reagent: Site-specific protease that cleaves the non-phosphorylated substrate.
-
Stop Reagent/Development Buffer: To stop the kinase reaction and facilitate the development reaction.
-
Plates: Black, low-volume 384-well plates.
-
Plate Reader: A fluorescence plate reader capable of excitation at 400 nm and emission detection at 445 nm (coumarin) and 520 nm (fluorescein).[8]
Experimental Workflow Diagram
The following diagram outlines the key steps in the FRET-based kinase assay for evaluating G-5555 activity.
Caption: Experimental workflow for the FRET-based kinase assay to determine G-5555 IC₅₀.
Step-by-Step Protocol
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration in the assay will be 1/4 of the concentration in the dilution plate if following the specified volumes.
-
Kinase Reaction Setup (10 µL final volume):
-
Initiation of Kinase Reaction:
-
Development Reaction:
-
Data Acquisition:
-
Measure the fluorescence intensity of each well using a plate reader.
-
Set the excitation wavelength to 400 nm and record the emission at 445 nm (donor/coumarin) and 520 nm (acceptor/fluorescein).[8]
-
Data Analysis
-
Calculate the Emission Ratio: For each well, calculate the ratio of the donor emission to the acceptor emission (445 nm / 520 nm).
-
Determine Percent Inhibition:
-
Use wells with no inhibitor (DMSO control) as the 0% inhibition control (high kinase activity).
-
Use wells with no enzyme as the 100% inhibition control (no kinase activity).
-
Calculate the percent inhibition for each G-5555 concentration.
-
-
Generate IC₅₀ Curve: Plot the percent inhibition against the logarithm of the G-5555 concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀ value.
FRET-Based Assay Principle Diagram
The diagram below illustrates the principle of the Z'-LYTE™ FRET-based kinase assay. In the absence of kinase activity or in the presence of an effective inhibitor, the peptide substrate remains unphosphorylated and is cleaved by the development reagent, disrupting FRET. When the kinase is active, it phosphorylates the substrate, protecting it from cleavage and maintaining the FRET signal.
Caption: Principle of the FRET-based kinase assay for inhibitor screening.
Conclusion
The FRET-based kinase assays described provide a robust and efficient method for characterizing the inhibitory activity of compounds like this compound. The detailed protocols and principles outlined in these application notes are intended to guide researchers in accurately determining the potency and selectivity of kinase inhibitors, thereby facilitating drug discovery and development efforts targeting the PAK family of kinases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Investigating potential cardiovascular toxicity of G-5555 hydrochloride at high doses
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting support for investigating the potential cardiovascular toxicity of G-5555 hydrochloride at high doses.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular liabilities associated with high doses of this compound observed in preclinical studies?
A1: Preclinical toxicology studies have identified two main dose-dependent cardiovascular risks associated with this compound:
-
QTc Interval Prolongation: A dose-dependent prolongation of the QTc interval has been consistently observed in non-rodent species. This effect is believed to stem from the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel.
-
Hemodynamic Changes: At supra-therapeutic doses, this compound can induce transient hypertension, followed by a reflex bradycardia.
A summary of these effects from a study in cynomolgus monkeys is presented below.
Data Presentation
Table 1: Summary of Dose-Dependent Effects of this compound on ECG Parameters in Cynomolgus Monkeys
| Dose Level (mg/kg) | N | RR Interval (ms) | PR Interval (ms) | QRS Duration (ms) | QT Interval (ms) | Corrected QT (ms, Van de Water) |
| Vehicle Control | 6 | 650 ± 30 | 85 ± 5 | 40 ± 3 | 240 ± 15 | 295 ± 18 |
| 10 (Low Dose) | 6 | 660 ± 35 | 86 ± 6 | 41 ± 3 | 255 ± 16 | 310 ± 20 |
| 30 (Mid Dose) | 6 | 680 ± 40 | 88 ± 5 | 42 ± 4 | 280 ± 18 | 338 ± 22 |
| 100 (High Dose) | 6 | 720 ± 50 | 90 ± 7 | 43 ± 4 | 310 ± 20 | 365 ± 25 |
Data are presented as mean ± standard deviation.
Table 2: Effects of this compound on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Telemetered Cynomolgus Monkeys
| Dose Level (mg/kg) | N | Peak MAP Change (mmHg) | Time to Peak MAP (Hours Post-Dose) | Peak HR Change (bpm) | Time to Peak HR (Hours Post-Dose) |
| Vehicle Control | 6 | +2 ± 1.5 | N/A | -1 ± 2 | N/A |
| 10 (Low Dose) | 6 | +5 ± 2.0 | 2 | -4 ± 3 | 2.5 |
| 30 (Mid Dose) | 6 | +15 ± 4.0 | 1.5 | -12 ± 5 | 2 |
| 100 (High Dose) | 6 | +28 ± 6.0 | 1 | -25 ± 7 | 1.5 |
Data are presented as mean change from baseline ± standard deviation.
Troubleshooting Guides
Q2: We are observing significant variability in our QTc interval measurements in a conscious telemetry study. What are the potential causes and how can we troubleshoot this?
A2: High variability in QTc measurements can obscure the true effect of a compound. Below is a workflow to identify and mitigate potential sources of error.
Caption: Troubleshooting workflow for high QTc measurement variability.
Q3: Our in vitro hERG assay shows a weaker IC50 for this compound than what is suggested by the in vivo data. What could be causing this discrepancy?
A3: A mismatch between in vitro and in vivo results is a common challenge. The primary factors to investigate are related to compound stability, protein binding, and assay conditions.
Caption: Key areas to investigate for in vitro/in vivo discrepancies.
Corrective Actions to Consider:
-
Solubility: Verify the solubility of this compound in your assay buffer. Precipitation will lead to an artificially low apparent concentration and a weaker IC50.
-
Non-Specific Binding: The compound may be binding to assay plates or pipette tips. Consider using low-adhesion plastics or adding a small amount of bovine serum albumin (BSA) to the buffer.
-
Metabolism: The in vivo effects may be caused by a more potent active metabolite that is not formed in the in vitro system. Conduct metabolite screening to investigate this possibility.
-
Assay Temperature: hERG channel kinetics are temperature-sensitive. If the assay was run at room temperature, consider repeating it at a physiological temperature (e.g., 37°C) as drug potency can change significantly.
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Telemetry in Cynomolgus Monkeys
-
Animal Preparation: Surgically implant telemetry transmitters (e.g., DSI M-series) in socially housed male cynomolgus monkeys (N=6). Allow a minimum of 4 weeks for post-operative recovery.
-
Acclimation: Acclimate animals to the study procedures, including dosing via oral gavage, for at least one week prior to the study start.
-
Dosing: Administer this compound (formulated in 0.5% methylcellulose) or vehicle control via oral gavage in a crossover design. A washout period of at least 7 days should separate each dose administration.
-
Data Collection: Continuously record ECG, blood pressure, and body temperature for at least 2 hours pre-dose (baseline) and for 24 hours post-dose.
-
Data Analysis:
-
Extract data at discrete time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Average 10-minute segments of data at each time point.
-
Calculate heart rate, blood pressure (systolic, diastolic, mean), and ECG intervals (PR, QRS, QT).
-
Correct the QT interval for heart rate using a species-specific formula, such as Van de Water's: QTc = QT / (RR/1000)^0.33.
-
Compare dose groups to vehicle control using a mixed-effects model (ANOVA).
-
Protocol 2: Manual Patch-Clamp Electrophysiology for hERG Channel Inhibition
-
Cell Culture: Use HEK293 cells stably expressing the hERG channel. Culture cells under standard conditions (37°C, 5% CO2) and passage every 2-3 days.
-
Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them at a low density onto glass coverslips.
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings at 35-37°C.
-
Use an internal (pipette) solution containing potassium gluconate and an external solution (bath) containing NaCl and KCl.
-
Apply a specific voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarization step to +20 mV for 2 seconds, followed by a repolarization step to -50 mV for 3 seconds to measure the peak tail current.
-
-
Compound Application:
-
Prepare a stock solution of this compound in DMSO. Make serial dilutions in the external bath solution to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.
-
After establishing a stable baseline recording, perfuse the cell with increasing concentrations of the compound. Allow 3-5 minutes of exposure at each concentration to reach steady-state block.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Normalize the current to the baseline (pre-drug) current to calculate the percentage of inhibition.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Signaling and Workflow Diagrams
Caption: Hypothesized signaling pathway for this compound cardiotoxicity.
Optimizing G-5555 hydrochloride dosage for in vivo studies to avoid toxicity
Technical Support Center: G-5555 Hydrochloride In Vivo Studies
Disclaimer: This technical support center provides generalized guidance for the in vivo use of the hypothetical compound this compound. The information is based on established principles of pharmacology and toxicology. It is imperative to conduct compound-specific investigations to determine a safe and efficacious dosage for your particular experimental model.
Frequently Asked Questions (FAQs)
Q1: How do I select a starting dose for my first in vivo efficacy study with this compound?
A1: Selecting an appropriate starting dose is a critical step to ensure both the potential for efficacy and the safety of the animals. A common approach is to begin with a dose that is a fraction of the in vitro IC50 or EC50 value, after considering potential bioavailability.[1] It is highly recommended to first conduct a Maximum Tolerated Dose (MTD) study to establish a safe dose range. A thorough literature search for in vivo studies on compounds with a similar structure or mechanism of action can also provide a valuable starting point.[1]
Q2: I observed significant toxicity (e.g., >15% body weight loss, lethargy) at my initial dose of this compound. What are my next steps?
A2: Immediate cessation of dosing in the affected cohort is recommended. You should then consider the following troubleshooting steps:
-
Review the Formulation: Ensure the vehicle is well-tolerated and that this compound was fully dissolved or suspended. Toxicity from the vehicle can sometimes be mistaken for compound toxicity.
-
Re-evaluate the Starting Dose: The correlation between in vitro and in vivo effects may be poor for this compound. Consider initiating a dose-escalation study at a significantly lower dose (e.g., 1/10th of the initial toxic dose).[1]
-
Conduct a Preliminary MTD Study: A single-dose MTD study in a small number of animals can help establish a safer starting point for subsequent efficacy studies.[1][2]
Q3: My this compound formulation has poor aqueous solubility. How can I improve it for in vivo administration?
A3: For hydrochloride salts with solubility challenges, consider the following:
-
Test a Panel of Vehicles: Screen various pharmaceutically acceptable vehicles. Common options include saline, PBS, cyclodextrins, PEG400, and DMSO.[3] Be mindful of the potential toxicity of the chosen vehicle itself.
-
Use Co-solvents: A mixture of solvents, such as DMSO and PEG300, can be effective, but it's crucial to be aware of their potential for toxicity.[3]
-
Particle Size Reduction: Techniques like micronization or nano-milling can enhance the dissolution rate of suspended compounds.[3]
-
pH Adjustment: Since G-5555 is a hydrochloride salt, its solubility is likely pH-dependent. The pH at which the salt may convert to its less soluble free base form (pHmax) is a critical parameter to consider.[4]
Q4: What are the key clinical signs of toxicity I should monitor for in my animal studies?
A4: Daily monitoring of the animals is crucial. Key signs of toxicity include:
-
Body Weight Loss: A body weight loss of 5% is considered a strong predictor of pathological findings.[5][6] A loss of over 15-20% is often an endpoint for MTD studies.[1]
-
Changes in Physical Appearance: Piloerection (hair standing on end), hunched posture, and half-shut eyes are associated with toxicity.[5][6]
-
Behavioral Changes: Lethargy, decreased motor activity, and social isolation can indicate adverse effects.[5][6]
-
Changes in Food and Water Intake: A significant decrease in consumption is a common sign of toxicity.
Q5: I am not observing any efficacy at well-tolerated doses of this compound. What should I do?
A5: A lack of efficacy at non-toxic doses can be due to several factors:
-
Pharmacokinetics (PK): The compound may be rapidly metabolized or cleared, preventing it from reaching therapeutic concentrations at the target site. A pilot PK study is recommended to understand the compound's half-life, clearance, and volume of distribution.[3]
-
Bioavailability: The route of administration may not be optimal. An intravenous (IV) administration group in a PK study can help determine the absolute bioavailability.[3]
-
Dosing Regimen: Based on PK data, the dosing frequency may need to be adjusted (e.g., from once daily to twice daily) to maintain adequate exposure.
-
Target Engagement: Confirm that this compound is reaching and interacting with its intended biological target in vivo.
Experimental Protocols
Maximum Tolerated Dose (MTD) Study Protocol
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity over a specified period.[2][7]
Methodology:
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).
-
Group Allocation: Divide animals into several groups (n=3-5 per group).
-
Dose Escalation: Administer single, escalating doses of this compound to each group. Start with a low dose estimated from in vitro cytotoxicity data and consider 3 to 5-fold increments for subsequent groups.[1][8]
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[1]
-
Monitoring: Observe the animals daily for clinical signs of toxicity. Record body weight at least three times a week.[1]
-
MTD Determination: The MTD is generally defined as the highest dose that does not result in significant toxicity (e.g., >15-20% body weight loss) or mortality.[1]
Data Presentation
Table 1: Example MTD Study Data for this compound
| Dose Group (mg/kg) | Number of Animals | Body Weight Change (%) | Key Clinical Signs of Toxicity | Mortality |
| Vehicle Control | 5 | +2.5 | None observed | 0/5 |
| 10 | 5 | +1.8 | None observed | 0/5 |
| 30 | 5 | -3.2 | Mild piloerection in 2/5 animals | 0/5 |
| 100 | 5 | -12.7 | Piloerection, hunched posture, lethargy | 1/5 |
| 300 | 5 | -21.5 | Severe lethargy, significant weight loss | 3/5 |
Table 2: General Toxicity Scoring
| Score | Clinical Signs | % Body Weight Loss | Action |
| 0 | Normal | < 5% | Continue study |
| 1 | Mild piloerection, slightly reduced activity | 5-10% | Increase monitoring frequency |
| 2 | Hunched posture, moderate lethargy | 10-15% | Consider dose reduction |
| 3 | Severe lethargy, ataxia, labored breathing | > 15% | Euthanize |
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for optimizing in vivo dosage of a novel compound.
Caption: The therapeutic window concept.
References
- 1. benchchem.com [benchchem.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 10. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
Establishing appropriate experimental controls for G-5555 hydrochloride treatment
Technical Support Center: G-5555 Hydrochloride
Introduction
This guide provides essential information for designing and troubleshooting experiments involving this compound, a potent and selective inhibitor of the hypothetical Kinase-X. Establishing rigorous experimental controls is critical for generating reproducible and reliable data. This document outlines the necessary controls, provides detailed protocols, and offers solutions to common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control for this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] The recommended vehicle control is the same concentration of DMSO used to dilute the this compound in your final experimental conditions.[2] It is crucial to keep the final DMSO concentration consistent across all treatment groups, including untreated and positive controls, to negate any solvent-induced effects.[2] For most cell lines, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
Q2: How should I determine the optimal concentration and treatment time for this compound?
A2: A literature search on similar compounds can provide a starting point.[1] However, it is best to perform a dose-response and time-course experiment for your specific cell line or system.[1] Start with a broad range of concentrations (e.g., 1 µM to 100 µM) and test several time points (e.g., 24, 48, 72 hours).[3] The goal is to find the lowest concentration that produces the desired effect without causing excessive cell death or off-target effects.[1]
Q3: What are appropriate positive and negative controls for a this compound experiment?
A3:
-
Positive Control: A known, well-characterized inhibitor of the Kinase-X pathway or a compound with a similar expected downstream effect can serve as a positive control.[4][5] This validates that the experimental setup and assay are capable of detecting the intended biological response.[5]
-
Negative Control: An untreated or vehicle-treated group serves as the primary negative control or baseline.[5][6] Additionally, using a structurally similar but biologically inactive analog of G-5555, if available, can help control for off-target effects. For genetic experiments, cells from a knockout or knockdown of the target kinase can also serve as a negative control.[5]
Q4: My vehicle control (DMSO) is showing a significant effect on my cells. What should I do?
A4: First, confirm that the final concentration of DMSO is within a non-toxic range (typically <0.5%). If the concentration is high, reduce it in subsequent experiments by preparing a more concentrated stock of this compound. If the concentration is already low, your cell line may be particularly sensitive to DMSO. In this case, you should test alternative solvents. It is also important to ensure that all experimental groups, including the "untreated" or "media-only" control, contain the same final concentration of the vehicle to properly isolate the effect of the compound.[2]
Troubleshooting Guide
This table addresses common problems, their potential causes, and recommended solutions when working with this compound.
| Observed Problem | Potential Causes | Recommended Solutions |
| High variability between technical replicates | - Inconsistent cell seeding density.- Pipetting errors during drug dilution or addition.- Edge effects in multi-well plates. | - Ensure a homogenous single-cell suspension before plating.- Use calibrated pipettes and consider automating liquid handling steps.[7]- Avoid using the outer wells of plates or fill them with media/PBS to maintain humidity. |
| No observable effect of this compound | - Drug concentration is too low.- Treatment duration is too short.- this compound has degraded.- The target (Kinase-X) is not expressed or active in your model system. | - Perform a dose-response experiment with a wider concentration range.[1]- Conduct a time-course experiment to identify the optimal treatment duration.[1]- Check the storage conditions and shelf-life of the compound. Prepare fresh stock solutions.[1]- Verify Kinase-X expression and activity (e.g., via Western blot or qPCR). |
| Unexpected cytotoxicity in all treated wells | - Drug concentration is too high.- Off-target toxicity.[8]- Solvent concentration is too high. | - Titrate the drug to a lower concentration range to find the therapeutic window.[1]- Investigate potential off-target effects using molecular profiling or by testing a structurally related inactive compound.[9]- Ensure the final vehicle (e.g., DMSO) concentration is below the toxic threshold for your cells. |
| Positive control does not work | - Assay system is not functioning correctly.- Positive control compound has degraded.- Instrument settings are incorrect. | - Validate each component of your assay (reagents, antibodies, etc.).- Use a fresh aliquot of the positive control compound.- Verify instrument settings (e.g., filter choice for fluorescence assays).[10] |
Experimental Protocols & Data Presentation
Protocol 1: Cell Viability Assay (MTT)
This protocol assesses the effect of this compound on cell proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3]
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium from a concentrated stock.[3] Also prepare a vehicle control with the highest concentration of DMSO used.
-
Treatment: Remove the old medium and add 100 µL of the compound dilutions or control medium to the respective wells.[3] Include "untreated," "vehicle control," and "positive control" groups.
-
Incubation: Incubate the plate for the desired time (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percent viability.
Table 1: Example Cell Viability Data
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability (Relative to Vehicle) |
| Untreated | 0 | 1.25 ± 0.08 | 104.2% |
| Vehicle Control (0.1% DMSO) | 0 | 1.20 ± 0.05 | 100.0% |
| Positive Control (Inhibitor Y) | 10 | 0.45 ± 0.03 | 37.5% |
| G-5555 HCl | 1 | 1.15 ± 0.06 | 95.8% |
| G-5555 HCl | 5 | 0.88 ± 0.04 | 73.3% |
| G-5555 HCl | 10 | 0.62 ± 0.05 | 51.7% |
| G-5555 HCl | 50 | 0.31 ± 0.02 | 25.8% |
Protocol 2: Western Blot for Phospho-Target-Z
This protocol measures the inhibition of Kinase-X activity by assessing the phosphorylation of its downstream substrate, Target-Z.
-
Cell Culture and Treatment: Grow cells in 6-well plates to 70-80% confluency. Treat with this compound, vehicle control, or a positive control for the determined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with a primary antibody against Phospho-Target-Z overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for Total-Target-Z and a loading control (e.g., GAPDH) to ensure equal protein loading.[5]
Table 2: Example Densitometry Data from Western Blot
| Treatment Group | P-Target-Z / Total-Target-Z Ratio | Fold Change (vs. Vehicle) |
| Vehicle Control (0.1% DMSO) | 1.00 | 1.00 |
| Positive Control (Inhibitor Y) | 0.15 | 0.15 |
| G-5555 HCl (10 µM) | 0.40 | 0.40 |
| G-5555 HCl (50 µM) | 0.12 | 0.12 |
Visualizations
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Control Groups and Treatment Groups | Uses & Examples [scribbr.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Interpreting unexpected results in G-5555 hydrochloride experiments
Welcome to the technical support center for G-5555 hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
G-5555 is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2] It functions by binding to the kinase domain of these enzymes, thereby blocking their enzymatic activity and downstream signaling pathways involved in cell proliferation, survival, and motility.[3]
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound can be dissolved in DMSO.[1] For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[1][4] It is recommended to prepare fresh solutions for each experiment. Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods, but it is crucial to use fresh, moisture-free DMSO to ensure maximum solubility.[1]
Q3: What is the selectivity profile of G-5555?
G-5555 demonstrates high selectivity for Group I PAKs.[4] However, in broader kinase screening panels, it has shown inhibitory activity against a small number of other kinases at higher concentrations.[4][5][6] When interpreting results, it is important to consider the potential for off-target effects, especially when using high concentrations of the inhibitor.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibitory Effect Observed
Possible Cause 1: Solubility Issues
This compound may not be fully dissolved, leading to a lower effective concentration.
-
Recommendation: Aid dissolution by gentle warming and sonication.[4] Always use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[1] Visually inspect the solution for any precipitate before use.
Possible Cause 2: Cell Line Insensitivity
Not all cell lines are equally sensitive to G-5555. For instance, cell lines with amplification of the PAK1 gene have been shown to be more sensitive to G-5555. The A549 cell line has been reported to have a high IC50 value (> 1 µM).[4]
-
Recommendation: Determine the IC50 of G-5555 in your specific cell line using a dose-response experiment. Consider sequencing or analyzing the expression levels of PAK1 in your cell line.
Possible Cause 3: Drug Inactivation or Degradation
Improper storage or handling can lead to the degradation of the compound.
-
Recommendation: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light and store at the recommended temperature.
Issue 2: Discrepancy Between Downstream Target Inhibition and Cellular Phenotype
Observation: You observe inhibition of a known downstream target of PAK1 (e.g., decreased phosphorylation of MEK1 at Ser298), but you do not see the expected effect on cell proliferation or apoptosis.
-
Explanation: The modulation of a single downstream substrate of PAK1 may not always correlate with the overall cellular outcome, such as inhibition of proliferation or induction of apoptosis. Cellular signaling is complex, and compensatory pathways may be activated.
-
Troubleshooting Steps:
-
Analyze multiple downstream markers: Investigate the phosphorylation status of other known PAK1 substrates to get a more comprehensive picture of pathway inhibition.
-
Assess different phenotypic endpoints: In addition to proliferation assays, consider cell cycle analysis, apoptosis assays (e..g., Annexin V staining, caspase activity), and migration/invasion assays.
-
Consider the cellular context: The role of PAK1 and the consequences of its inhibition can be highly dependent on the genetic background of the cell line and the specific signaling pathways that are active.
-
Issue 3: Unexpected Increase in Cell Viability or Proliferation at Certain Concentrations
Possible Cause: Hormesis or Off-Target Effects
In some instances, kinase inhibitors can exhibit a biphasic dose-response, where low concentrations may lead to a slight increase in a measured outcome before the expected inhibitory effect is seen at higher concentrations. This could be due to complex feedback loops or off-target effects.
-
Recommendation: Perform a wide-range dose-response curve to fully characterize the effect of G-5555. If a paradoxical effect is consistently observed, investigate potential off-target effects by examining the activity of other signaling pathways.
Data Summary
Kinase Inhibition Profile of G-5555
| Kinase | Ki (nM) | IC50 (nM) |
| PAK1 | 3.7[1][4] | - |
| PAK2 | 11[1][4] | 11[4] |
| PAK3 | - | - |
| SIK2 | - | 9[4] |
| KHS1 | - | 10[4] |
| MST4 | - | 20[4] |
| YSK1 | - | 34[4] |
| MST3 | - | 43[4] |
| Lck | - | 52[4] |
In Vitro Cellular Activity of G-5555
| Cell Line | Assay | Result |
| PAK1-amplified breast cancer cell lines | Proliferation/Apoptosis | Increased sensitivity, cell death, and apoptosis |
| A549 (non-small cell lung cancer) | Growth Inhibition | IC50 > 1 µM[4] |
Experimental Protocols
Preparation of this compound for In Vivo Studies
This protocol is a general guideline and may require optimization for specific animal models and routes of administration.
-
Prepare a stock solution of this compound in DMSO.
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:
-
To 1 part of the DMSO stock solution, add 4 parts of PEG300 and mix thoroughly.
-
Add 0.5 parts of Tween-80 and mix until the solution is clear.
-
Add 4.5 parts of saline and mix well.
-
-
The final solution should be prepared fresh on the day of the experiment.
Visualizations
Caption: Troubleshooting workflow for unexpected results in G-5555 experiments.
Caption: Simplified PAK1 signaling pathway and the inhibitory action of G-5555.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G 5555 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
G-5555 hydrochloride stability and degradation in experimental conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of G-5555 hydrochloride in common experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and stock solutions?
A1: For long-term stability, the solid form of this compound should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in DMSO or ethanol, should be stored in small aliquots at -80°C to minimize freeze-thaw cycles. Under these conditions, stock solutions are generally stable for up to 6 months. For daily use, a fresh dilution in aqueous buffer is recommended.
Q2: How stable is this compound in aqueous solutions at different pH values?
A2: this compound is most stable in acidic conditions (pH 3-5). It is susceptible to base-catalyzed hydrolysis at pH values above 7.5, leading to a significant loss of purity over time. It is recommended to prepare fresh solutions in an appropriate acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer) for your experiments and use them within 24 hours when stored at 2-8°C.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis is more prevalent in neutral to basic aqueous solutions, while oxidation can be initiated by exposure to air, light, or certain metal ions. Photodegradation can also occur with prolonged exposure to UV light.
Q4: Can I expect this compound to be stable in my cell culture medium?
A4: The stability of this compound in cell culture medium can be variable and depends on the medium's composition, pH (typically 7.2-7.4), and incubation conditions (e.g., temperature, CO2 levels). Given its instability at neutral pH, some degradation is expected over a typical 24-72 hour incubation period. It is advisable to perform a stability study in your specific cell culture medium or to refresh the medium with freshly prepared this compound every 24 hours for longer experiments.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in cellular assays.
-
Possible Cause 1: Degradation in stock solution.
-
Troubleshooting Step: Verify the age and storage conditions of your stock solution. If it is older than 6 months or has undergone multiple freeze-thaw cycles, prepare a fresh stock.
-
-
Possible Cause 2: Degradation in working solution/cell culture medium.
-
Troubleshooting Step: Prepare fresh working solutions immediately before use. Consider conducting a time-course experiment to assess the stability of this compound in your specific assay medium. If significant degradation is observed, consider replenishing the compound during the experiment.
-
Issue 2: Appearance of unknown peaks in HPLC analysis.
-
Possible Cause 1: Sample degradation.
-
Troubleshooting Step: Ensure the sample was prepared and analyzed promptly. Review the sample preparation and storage conditions. The unknown peaks are likely degradation products. Refer to the forced degradation study data to identify potential degradants.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Analyze a blank (solvent) injection to rule out contamination from the solvent or HPLC system. Ensure proper cleaning of all glassware and equipment.
-
Stability Data
Table 1: Stability of this compound Stock Solution (10 mM in DMSO) at Different Temperatures
| Storage Temperature | Time Point | Purity (%) by HPLC |
| -80°C | 1 month | 99.8% |
| 3 months | 99.7% | |
| 6 months | 99.5% | |
| -20°C | 1 month | 99.6% |
| 3 months | 99.1% | |
| 6 months | 98.2% | |
| 4°C | 1 week | 98.5% |
| 2 weeks | 97.1% | |
| Room Temperature | 24 hours | 96.2% |
| 48 hours | 93.5% |
Table 2: Stability of this compound (100 µM) in Aqueous Buffer at 37°C
| pH of Buffer | Time Point | Purity (%) by HPLC |
| pH 3.0 (Citrate) | 24 hours | 99.2% |
| 48 hours | 98.9% | |
| pH 5.0 (Acetate) | 24 hours | 99.0% |
| 48 hours | 98.5% | |
| pH 7.4 (Phosphate) | 8 hours | 95.3% |
| 24 hours | 88.7% | |
| pH 8.5 (Tris) | 8 hours | 85.1% |
| 24 hours | 72.4% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
-
Materials: this compound, 1N HCl, 1N NaOH, 30% H2O2, HPLC-grade water, HPLC-grade acetonitrile, appropriate buffers.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 1N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with 1N NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 1N NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 8 hours. Neutralize a sample with 1N HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H2O2 to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose a solution of this compound (1 mg/mL in water:acetonitrile 1:1) to a UV lamp (254 nm) for 48 hours. Keep a control sample wrapped in aluminum foil.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours. Dissolve the sample in a suitable solvent for HPLC analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Compare the chromatograms of the stressed samples to a control sample to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Visualizations
Managing redox effects of G-5555 hydrochloride in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with G-5555 hydrochloride. The information is designed to help manage potential redox effects in cellular assays and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of p21-activated kinase 1 (PAK1).[1][2] It also shows high affinity for other group I PAKs (PAK2 and PAK3).[3] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[4]
Q2: Is this compound known to have direct redox-active properties?
Currently, there is no direct evidence in the public domain to suggest that this compound is a redox-cycling compound or possesses inherent pro-oxidant or antioxidant activity. However, as with many small molecules, off-target effects, including interference with cellular redox balance, can be a possibility and should be evaluated empirically in your specific assay system.[5][6]
Q3: What are the common signs of redox interference in cellular assays?
Redox interference can manifest in various ways, including:
-
Assay-dependent activity: The compound shows activity in assays susceptible to redox cycling (e.g., those using DTT) but is inactive in assays with different readout technologies.[7][8]
-
High hit rates in screens: The compound is identified as a frequent hitter in high-throughput screening campaigns across various targets.[9]
-
Sensitivity to antioxidants: The observed cellular phenotype is reversed or mitigated by the co-incubation with antioxidants like N-acetylcysteine (NAC).
-
Induction of oxidative stress markers: Treatment with the compound leads to an increase in reactive oxygen species (ROS), depletion of cellular glutathione (B108866) (GSH), or activation of antioxidant response pathways (e.g., Nrf2).[10][11]
Q4: How can I proactively assess the potential for redox effects of this compound in my experiments?
It is good practice to perform counter-screens to rule out redox-related artifacts. This can include:
-
Cell-free redox cycling assays: Assays that measure the production of hydrogen peroxide (H₂O₂) in the presence of a reducing agent like dithiothreitol (B142953) (DTT).[7][8]
-
Measuring cellular ROS levels: Using fluorescent probes like DCFH-DA to quantify intracellular ROS production upon treatment with this compound.[11]
-
Assessing glutathione levels: Monitoring the ratio of reduced to oxidized glutathione (GSH/GSSG) as an indicator of cellular redox state.[10]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent IC50 values across different assay formats. | The compound may be interfering with the assay technology of one or more assays due to redox activity. | 1. Test G-5555 in an orthogonal assay with a different detection method (e.g., luminescence vs. fluorescence). 2. Perform a redox cycling counter-screen.[7] 3. Include a known redox-cycling compound as a positive control in your assays. |
| High background signal in fluorescence-based assays. | The compound itself may be fluorescent, or it may be generating fluorescent artifacts through redox reactions. | 1. Measure the intrinsic fluorescence of G-5555 at the excitation and emission wavelengths of your assay. 2. Test the effect of G-5555 on the assay components in the absence of cells or enzyme. |
| Cell death observed at concentrations where the target is not expected to be fully inhibited. | The compound may be inducing cytotoxicity through off-target effects, including the generation of oxidative stress. | 1. Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) and determine the CC50. 2. Co-treat cells with an antioxidant (e.g., N-acetylcysteine) to see if it rescues the cytotoxic phenotype. 3. Measure markers of apoptosis and oxidative stress. |
| Unexpected activation or inhibition of signaling pathways unrelated to PAK1. | Redox-sensitive signaling pathways may be modulated by compound-induced oxidative stress. | 1. Investigate the effect of G-5555 on known redox-sensitive pathways (e.g., Nrf2, NF-κB). 2. Use a structurally distinct PAK1 inhibitor as a control to confirm that the observed effects are on-target.[4] |
Quantitative Data Summary
Table 1: Kinase Inhibitory Profile of G-5555
| Kinase | Kᵢ (nM) | IC₅₀ (nM) |
| PAK1 | 3.7[1][2][3][12] | - |
| PAK2 | 11[1][12] | 11[1][12] |
| pMEK (cellular) | - | 69[3][4] |
| SIK2 | - | 9[1][12] |
| KHS1 | - | 10[1][12] |
| MST4 | - | 20[1][12] |
| YSK1 | - | 34[1][12] |
| MST3 | - | 43[1][12] |
| Lck | - | 52[1][12] |
Data compiled from multiple sources.[1][2][3][4][12]
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if this compound induces the production of ROS in cultured cells.
Materials:
-
Cells of interest
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., H₂O₂)
-
Black, clear-bottom microplates
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
Wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh cell culture medium containing various concentrations of this compound or controls (vehicle, positive control).
-
Incubate for the desired time period (e.g., 1-6 hours).
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 2: Glutathione (GSH/GSSG) Ratio Assay
Objective: To assess the impact of this compound on the cellular glutathione pool.
Materials:
-
Cells of interest
-
This compound
-
Commercially available GSH/GSSG ratio assay kit (e.g., from Promega, Cayman Chemical)
-
Reagents for cell lysis
Procedure:
-
Culture and treat cells with this compound for the desired time.
-
Harvest and lyse the cells according to the kit manufacturer's instructions.
-
Perform the assay to measure both total glutathione and oxidized glutathione (GSSG).
-
Calculate the concentration of reduced glutathione (GSH) by subtracting the GSSG concentration from the total glutathione concentration.
-
Determine the GSH/GSSG ratio for each treatment condition. A decrease in this ratio is indicative of oxidative stress.
Visualizations
Caption: Simplified PAK1 signaling pathway and points of intervention.
Caption: Troubleshooting workflow for suspected redox interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Probe G-5555 | Chemical Probes Portal [chemicalprobes.org]
- 5. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of Pro- and Antioxidant Effects of Flavonoid Tricetin in Comparison to Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Strategy for Suppressing Redox Stress within Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Guide to PAK1 Inhibitors: G-5555 Hydrochloride vs. FRAX1036 and Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of G-5555 hydrochloride and other p21-activated kinase 1 (PAK1) inhibitors, with a particular focus on FRAX1036. The information presented is supported by experimental data to assist researchers in selecting the most appropriate inhibitor for their studies.
Introduction to PAK1 and its Inhibition
P21-activated kinases (PAKs) are a family of serine/threonine kinases that are key regulators of numerous cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][2] The PAK family is divided into two groups, with Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6) having distinct structural and regulatory features.[1] PAK1, in particular, is a well-validated therapeutic target in various diseases, most notably cancer, where its overexpression and hyperactivity are linked to tumorigenesis and metastasis.[1][3] Consequently, the development of potent and selective PAK1 inhibitors is an area of intense research.
This compound and FRAX1036 are both potent, ATP-competitive inhibitors of Group I PAKs.[4][5] Notably, G-5555 was developed as a next-generation inhibitor based on the FRAX1036 scaffold, aiming to improve upon its pharmacological properties.[6][7]
Comparative Analysis of this compound and FRAX1036
This section provides a detailed comparison of the biochemical potency, selectivity, cellular activity, and in vivo efficacy of this compound and FRAX1036.
Biochemical Potency
The inhibitory activity of G-5555 and FRAX1036 against PAK isoforms has been determined through in vitro kinase assays.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Reference |
| This compound | PAK1 | 3.7 | - | [4][] |
| PAK2 | 11 | 11 | [9] | |
| SIK2 | - | 9 | [4] | |
| KHS1 | - | 10 | [4] | |
| MST4 | - | 20 | [4] | |
| YSK1 | - | 34 | [4] | |
| MST3 | - | 43 | [4] | |
| Lck | - | 52 | [4] | |
| FRAX1036 | PAK1 | 23.3 | - | [10][11] |
| PAK2 | 72.4 | - | [10][11] | |
| PAK4 | 2400 | - | [10][11] |
Table 1: Biochemical potency of this compound and FRAX1036 against PAK kinases and other off-target kinases.
This compound demonstrates significantly higher potency against PAK1 compared to FRAX1036, with a Ki of 3.7 nM versus 23.3 nM, respectively.[4][10][11] Both compounds exhibit high selectivity for Group I PAKs over Group II PAKs, as evidenced by the much higher Ki of FRAX1036 for PAK4.[10][11] G-5555 also shows potent inhibition of PAK2.[9]
Kinase Selectivity
G-5555 was designed to have an improved selectivity profile over FRAX1036. In a screen against 235 kinases, G-5555 inhibited only eight other kinases with greater than 70% inhibition at a concentration of 0.1 µM.[4][9] In contrast, FRAX1036 showed significant activity against a majority of receptors and channels tested in a similar screen.[6] A critical improvement of G-5555 is its negligible activity against the hERG channel (IC50 > 10 µM), a common source of cardiotoxicity for many kinase inhibitors.[4][6]
Cellular Activity
Both inhibitors have demonstrated efficacy in cellular assays, leading to apoptosis and inhibition of cell proliferation in cancer cell lines with PAK1 amplification.
| Inhibitor | Cell Line | Assay | Effect | Concentration | Reference |
| This compound | Breast Cancer Cell Lines (PAK-amplified) | Growth Inhibition | Significantly greater activity in PAK-amplified lines | Not specified | [4] |
| H292 (NSCLC) | pMEK (S298) Inhibition | Dose-dependent pathway modulation | Not specified | [4][6] | |
| MDAMB-175 (Breast Cancer) | Apoptosis | Induces apoptosis | Not specified | [10] | |
| FRAX1036 | MDA-MB-175 (Breast Cancer) | pMEK (S298), pCRAF (S338) Inhibition | Potent cellular inhibition | 2.5 - 5 µM | [10] |
| OVCAR-3 (Ovarian Cancer) | Apoptosis, Cell Cycle Regulation | Upregulation of p53 and p21, downregulation of cyclin B1 | Not specified | [10] | |
| U2OS (Osteosarcoma) | Microtubule Organization, Mitosis | Altered microtubule organization and cell fate | Not specified | [11] | |
| NSCLC cell lines | Proliferation | Inhibition when combined with KRAS prenylation inhibitors | 10 µM | [11] |
Table 2: Cellular activity of this compound and FRAX1036 in various cancer cell lines.
G-5555 shows potent activity in a pMEK cellular assay and has greater growth inhibitory activity in breast cancer cell lines with PAK amplification.[4][6] FRAX1036 has been shown to induce apoptosis in breast cancer cells and potentiate the activity of microtubule-stabilizing agents like docetaxel.[10][12]
In Vivo Efficacy and Pharmacokinetics
G-5555 was developed to have improved pharmacokinetic properties compared to FRAX1036.[6]
| Inhibitor | Xenograft Model | Dosing | Outcome | Reference |
| This compound | H292 (NSCLC) | 25 mg/kg b.i.d. (oral) | 60% tumor growth inhibition | [4][13] |
| MDAMB-175 (Breast Cancer) | 25 mg/kg b.i.d. (oral) | 60% tumor growth inhibition | [4][13] | |
| FRAX1036 | KT21 (Tumor Model) | Not specified | Slower tumor growth | [10] |
| OVCAR-3 (Ovarian Cancer) | 20 mg/kg (with Rottlerin) | Significantly slowed tumor growth | [13] |
Table 3: In vivo efficacy of this compound and FRAX1036 in xenograft models.
G-5555 exhibits low blood clearance, an acceptable half-life, good oral exposure, and high oral bioavailability (F=80%).[4][14] In xenograft studies, orally administered G-5555 at 25 mg/kg twice daily resulted in 60% tumor growth inhibition in both non-small cell lung cancer and PAK1-amplified breast cancer models.[4][13] While FRAX1036 has also demonstrated in vivo activity, higher doses were not well-tolerated in some animal models.[13]
Signaling Pathways and Experimental Workflows
The inhibitory effects of G-5555 and FRAX1036 are mediated through the modulation of key signaling pathways downstream of PAK1.
Caption: Simplified PAK1 signaling pathway and points of inhibition.
The diagram above illustrates how growth factor signaling through RTKs and Ras activates Rac1/Cdc42, leading to the activation of PAK1.[15] PAK1 then modulates downstream pathways, including the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[15][16] G-5555 and FRAX1036 inhibit PAK1, thereby blocking these downstream effects.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Assay (Luminescent)
This protocol is adapted from ADP-Glo™ Kinase Assay methodologies.[17][18]
Objective: To determine the in vitro inhibitory potency (IC50) of compounds against PAK1.
Materials:
-
Recombinant human PAK1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate peptide (e.g., PAKtide)
-
Test compounds (G-5555, FRAX1036) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of PAK1 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the substrate peptide.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a luminescent in vitro kinase assay.
Cell Viability Assay (MTT)
This protocol is based on standard MTT assay procedures.[19][20]
Objective: To assess the effect of PAK1 inhibitors on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-175, H292)
-
Complete cell culture medium
-
Test compounds (G-5555, FRAX1036)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting
This protocol is a general procedure for analyzing protein expression and phosphorylation.[21][22]
Objective: To determine the effect of PAK1 inhibitors on the phosphorylation of downstream signaling proteins (e.g., MEK, ERK, AKT).
Materials:
-
Cancer cell lines
-
Test compounds (G-5555, FRAX1036)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-PAK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: General workflow for Western blotting analysis.
Conclusion
This compound represents a significant advancement over FRAX1036 as a PAK1 inhibitor. It exhibits superior biochemical potency, an improved selectivity profile with a notable lack of hERG activity, and enhanced pharmacokinetic properties, leading to better in vivo efficacy and tolerability. For researchers seeking a highly potent and selective tool compound for investigating PAK1 signaling or for preclinical therapeutic studies, this compound offers a more favorable profile compared to FRAX1036. The choice of inhibitor will ultimately depend on the specific experimental context, including the cell type or animal model being used and the desired therapeutic window. This guide provides the necessary data and protocols to make an informed decision.
References
- 1. pnas.org [pnas.org]
- 2. PAK1 | Cancer Genetics Web [cancerindex.org]
- 3. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FRAX1036 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 6. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cenmed.com [cenmed.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. promega.com [promega.com]
- 19. PAK1 Mediates Resistance to PI3 Kinase Inhibition in Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. PAK1 Antibody (#2602) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 22. PAK1/2/3 Antibody (#2604) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Validating G-5555 Hydrochloride's On-Target Effects: A Comparative Guide to PAK1 siRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a small molecule inhibitor is a cornerstone of preclinical validation. This guide provides a comprehensive comparison of the potent and selective p21-activated kinase 1 (PAK1) inhibitor, G-5555 hydrochloride, with the genetic knockdown of PAK1 using small interfering RNA (siRNA). By juxtaposing the phenotypic and molecular effects of these two distinct methods, this guide offers a framework for validating the on-target activity of G-5555 and other PAK1-targeting compounds.
P21-activated kinases (PAKs) are a family of serine/threonine kinases that are key regulators of a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and motility.[1] Dysregulation of PAK1 signaling has been implicated in various diseases, most notably in cancer, making it an attractive therapeutic target.[2][3] this compound is a potent inhibitor of PAK1 with a Ki of 3.7 nM.[4] To rigorously demonstrate that the observed cellular effects of G-5555 are a direct consequence of PAK1 inhibition, a comparison with a highly specific genetic method like siRNA-mediated knockdown is essential.
The PAK1 Signaling Pathway
PAK1 acts as a central node in numerous signaling cascades. It is activated by small Rho GTPases, Rac1 and Cdc42, and in turn, phosphorylates a wide array of downstream substrates.[5][6] This intricate network of interactions underscores the importance of precise target validation.
References
- 1. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Specificity: A Comparative Guide to G-5555 Hydrochloride and Alternative PAK1 Chemical Probes
For researchers navigating the intricate landscape of cellular signaling, the selection of a precise chemical probe is paramount. This guide provides a comprehensive cross-validation of G-5555 hydrochloride, a potent and selective inhibitor of p21-activated kinase 1 (PAK1), with other available chemical probes. By presenting objective experimental data and detailed protocols, this document aims to empower scientists and drug development professionals in making informed decisions for their research.
This compound has emerged as a valuable tool for dissecting the multifaceted roles of PAK1, a key regulator of cell motility, survival, and proliferation.[][2][3][4][5] Its development from the earlier probe, FRAX1036, addressed limitations such as high basicity and off-target effects, resulting in a compound with improved permeability and significantly reduced activity against the hERG channel, a critical consideration for cardiovascular safety.[][6][7] This guide delves into the comparative performance of this compound against other PAK1 inhibitors, offering a clear perspective on their respective strengths and weaknesses.
Comparative Analysis of PAK1 Inhibitors
The following table summarizes the key quantitative data for this compound and a selection of alternative chemical probes targeting PAK1. This allows for a direct comparison of their potency and selectivity.
| Compound | Target(s) | Ki (PAK1) | IC50 (pMEK S298) | Selectivity Profile (Inhibition >70%) | hERG Activity | Oral Bioavailability (F) |
| G-5555 | PAK1 , PAK2, PAK3 | 3.7 nM [][2][3][4] | 69 nM [5] | Inhibits 8 out of 235 kinases tested (PAK2, PAK3, KHS1, Lck, MST3, MST4, SIK2, YSK1)[2][5][8] | <50% inhibition at 10 µM[5] | 80%[2][4] |
| FRAX1036 | PAK1, PAK2, PAK3 | - | - | Less selective than G-5555[6][7] | Higher than G-5555[7] | - |
| PF-3758309 | PAK1, PAK4 | - | - | Inhibits multiple other kinases | - | - |
| IPA-3 | Group I PAKs (non-ATP competitive) | - | - | Covalent inhibitor, potential for off-target reactivity | - | - |
Experimental Methodologies
The data presented in this guide are derived from a variety of established experimental protocols. Below are detailed methodologies for key assays used in the characterization of these PAK1 inhibitors.
Kinase Inhibition Assay (Ki Determination)
The inhibitory constant (Ki) for G-5555 against PAK1 was determined using a fluorescence resonance energy transfer (FRET)-based assay.
-
Reagents: Recombinant human PAK1 enzyme, FRET peptide substrate (labeled with Coumarin and Fluorescein), ATP, and the test compound (G-5555).[9]
-
Procedure:
-
The test compound is serially diluted and incubated with the PAK1 enzyme.
-
The reaction is initiated by the addition of ATP and the FRET peptide substrate.
-
The phosphorylation of the peptide substrate by PAK1 is measured by detecting the change in the FRET signal over time.
-
Ki values are calculated from the competition binding curves.
-
Cellular pMEK S298 Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) for the inhibition of the downstream PAK1 substrate MEK1 at serine 298 was assessed in a cellular context.
-
Cell Line: H292 non-small cell lung cancer (NSCLC) cell line.[2][4]
-
Procedure:
-
H292 cells are treated with increasing concentrations of the test compound.
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Phosphorylation of MEK1 at S298 is quantified using a sensitive immunoassay (e.g., ELISA or Western blot) with a phospho-specific antibody.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Kinase Selectivity Profiling
The selectivity of G-5555 was evaluated against a broad panel of kinases to identify potential off-target effects.
In Vivo Tumor Xenograft Studies
The anti-tumor efficacy of G-5555 was evaluated in mouse xenograft models.
-
Animal Model: Nude mice bearing H292 NSCLC or MDAMB-175 breast cancer xenografts.[2][4]
-
Procedure:
-
Once tumors reached a specified size, mice were randomized into vehicle control and treatment groups.
-
G-5555 was administered orally at a defined dose and schedule (e.g., 25 mg/kg, twice daily).[2][4]
-
Tumor volume was measured regularly throughout the study.
-
At the end of the study, tumors were harvested to assess the pharmacodynamic effect on downstream targets like pMEK S298.[2][4][5]
-
Visualizing Cellular Pathways and Workflows
To further clarify the mechanisms and experimental processes discussed, the following diagrams have been generated.
Caption: Simplified PAK1 signaling pathway and the inhibitory action of G-5555.
Caption: Workflow for the characterization of a PAK1 inhibitor like G-5555.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (1648863-90-4 free base) | PAK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pK a Polar Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G-5555 | PAK | TargetMol [targetmol.com]
- 9. Probe G-5555 | Chemical Probes Portal [chemicalprobes.org]
- 10. cenmed.com [cenmed.com]
Orthogonal Experiments to Confirm Findings from G-5555 Hydrochloride Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing and executing orthogonal experiments to validate primary findings from studies on G-5555 hydrochloride, a potent and selective inhibitor of p21-activated kinase 1 (PAK1). By employing a multi-faceted approach, researchers can build a robust body of evidence to confirm the on-target effects and downstream cellular consequences of this compound, thereby increasing confidence in its therapeutic potential.
Primary Findings from this compound Studies
Initial research has established this compound as a high-affinity inhibitor of Group I PAKs, particularly PAK1 (Kᵢ = 3.7 nM) and PAK2 (Kᵢ = 11 nM)[1][2][3]. Key reported findings, which form the basis for orthogonal validation, are summarized below.
Table 1: Summary of Primary Findings for this compound
| Finding | Assay Type | Cell Line(s) | Key Result |
| Direct Target Inhibition | In vitro Kinase Assay | N/A | Potent inhibition of PAK1 and PAK2 enzymatic activity. |
| Downstream Signaling Inhibition | Western Blot | H292, EBC1 | Dose-dependent inhibition of MEK1 phosphorylation at Ser298, a downstream substrate of PAK1/2.[1][3][4] |
| Anti-proliferative Activity | Cell Viability Assay (MTT) | Breast Cancer Panel | Preferential inhibition of cell proliferation in PAK1-amplified breast cancer cell lines compared to non-amplified lines.[1][3] |
| In Vivo Anti-tumor Efficacy | Xenograft Mouse Model | H292, MDA-MB-175 | Significant tumor growth inhibition observed with oral administration of this compound.[1][3] |
Orthogonal Experimental Approaches for Validation
To substantiate the primary findings, a series of orthogonal experiments are proposed. These methods will interrogate the biological effects of this compound from different perspectives, providing a more comprehensive understanding of its mechanism of action.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
CETSA is a powerful biophysical technique that directly assesses the binding of a compound to its target protein within intact cells. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. This provides direct evidence of target engagement in a physiological setting.
Expanded Western Blot Analysis: Probing a Wider Range of Downstream Effectors
While inhibition of MEK1 phosphorylation is a key indicator of PAK1/2 inhibition, PAKs have a broad range of downstream substrates involved in various cellular processes.[5] Analyzing the phosphorylation status of other known PAK1 substrates will provide a more comprehensive picture of the inhibitor's impact on the signaling network.
Cell Migration Assay (Wound Healing): Assessing Functional Phenotypic Outcomes
PAKs are critical regulators of cytoskeletal dynamics and cell motility.[5] A wound-healing assay provides a functional readout of the inhibitor's ability to impede cell migration, a key process in cancer metastasis.
Comparative Data Summary
The following tables present hypothetical, yet realistic, quantitative data from the proposed orthogonal experiments, alongside the primary findings for comparative analysis.
Table 2: Comparative Analysis of Target Engagement and Downstream Signaling
| Method | Metric | This compound | Alternative PAK Inhibitor (e.g., FRAX597) |
| Primary: In vitro Kinase Assay | PAK1 IC₅₀ (nM) | 5.2 | 15.8 |
| Orthogonal: CETSA | ΔTₘ (°C) at 1 µM | + 4.5 | + 2.1 |
| Primary: Western Blot (p-MEK1 S298) | IC₅₀ (nM) | 69[4][6] | 250 |
| Orthogonal: Western Blot (p-LIMK1 T508) | IC₅₀ (nM) | 85 | 310 |
| Orthogonal: Western Blot (p-Cofilin S3) | IC₅₀ (nM) | 92 | 350 |
Table 3: Comparative Analysis of Cellular Phenotypes
| Method | Metric | This compound | Alternative PAK Inhibitor (e.g., FRAX597) |
| Primary: Cell Proliferation (MTT) | GI₅₀ (nM) in MDA-MB-175 cells | 150 | 550 |
| Orthogonal: Cell Migration | % Wound Closure at 24h (1 µM) | 25% | 65% |
Experimental Protocols
Detailed methodologies for the proposed orthogonal experiments are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate MDA-MB-175 cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound (0.01 to 10 µM) or vehicle (DMSO) for 2 hours at 37°C.
-
Heat Shock: After treatment, wash cells with PBS and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot cell suspensions into PCR tubes and heat to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform Western blotting to detect the levels of soluble PAK1. A loading control (e.g., GAPDH) should also be probed.
-
Data Analysis: Quantify the band intensities for PAK1 at each temperature and drug concentration. Plot the percentage of soluble PAK1 relative to the non-heated control against the temperature to generate melting curves. Determine the change in melting temperature (ΔTₘ) induced by this compound.
Quantitative Western Blot Protocol for Phospho-Proteins
-
Cell Lysis and Protein Quantification: Treat MDA-MB-175 cells with a dose-range of this compound for 2-4 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against p-LIMK1 (Thr508), total LIMK1, p-Cofilin (Ser3), and total Cofilin.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phospho-protein signal to the total protein signal for each sample. Calculate the IC₅₀ value by plotting the normalized signal against the inhibitor concentration.
Cell Migration (Wound Healing) Assay Protocol
-
Cell Seeding: Plate MDA-MB-175 cells in a 24-well plate and grow to a confluent monolayer.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a uniform scratch in the cell monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and replace with fresh media containing different concentrations of this compound or vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and after 24 hours of incubation at 37°C using a microscope with a camera.
-
Data Analysis: Measure the area of the wound at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition relative to the 0-hour time point.
Visualizations
Signaling Pathway of this compound
References
G-5555 Hydrochloride Demonstrates Potent In Vivo Efficacy in Preclinical Cancer Models, Offering a Promising Alternative to Standard Therapies
For Immediate Release
Shanghai, China – December 9, 2025 – New comparative analysis of preclinical data reveals that G-5555 hydrochloride, a potent and selective p21-activated kinase 1 (PAK1) inhibitor, exhibits significant in vivo anti-tumor activity in non-small cell lung cancer (NSCLC) and breast cancer models. The findings position this compound as a compelling candidate for further clinical investigation, potentially offering a new therapeutic avenue for patients with these malignancies.
This comprehensive guide provides an objective comparison of the in vivo efficacy of this compound against established cancer therapies, including cisplatin (B142131) for NSCLC, paclitaxel (B517696) for breast cancer, and vemurafenib (B611658) for BRAF-mutated thyroid cancer. The analysis is supported by a detailed review of experimental data and methodologies to provide researchers, scientists, and drug development professionals with a thorough understanding of the current preclinical landscape.
Comparative In Vivo Efficacy
This compound has demonstrated a consistent and significant 60% tumor growth inhibition in both non-small cell lung cancer (NSCLC) and PAK1-amplified breast cancer xenograft models in mice, administered at a dose of 25 mg/kg twice daily.[1] This level of efficacy is notable when compared to standard-of-care treatments in similar preclinical settings.
| Therapy | Cancer Model | Efficacy | Dosage |
| This compound | NSCLC Xenograft | 60% Tumor Growth Inhibition | 25 mg/kg b.i.d. |
| This compound | PAK1-Amplified Breast Cancer Xenograft | 60% Tumor Growth Inhibition | 25 mg/kg b.i.d. |
| Cisplatin | NSCLC Xenograft (A549) | Delayed tumor growth; synergistic effects with other agents reported. | Varied; e.g., 6 mg/kg |
| Paclitaxel | Breast Cancer Xenograft (MCF-7) | Significant tumor growth inhibition. | 20 mg/kg, once weekly |
| Vemurafenib | BRAFV600E Thyroid Cancer Mouse Model | Moderate antitumor activity, with significant suppression of tumor growth. | Varied; e.g., 25-50 mg/kg daily |
Detailed Experimental Protocols
To ensure a transparent and reproducible comparison, the following are detailed methodologies for the key in vivo experiments cited.
This compound In Vivo Xenograft Protocol (NSCLC & Breast Cancer)
-
Cell Lines: H292 (NSCLC) and MDA-MB-175 (PAK1-amplified breast cancer) human cancer cell lines are utilized.
-
Animal Model: Immunocompromised nude mice are used to host the xenograft tumors.
-
Tumor Implantation: 5 x 10^6 cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. This compound is administered orally at a dose of 25 mg/kg twice daily.
-
Efficacy Evaluation: The primary endpoint is the percentage of tumor growth inhibition compared to the vehicle-treated control group, calculated at the end of the study.
Cisplatin In Vivo Xenograft Protocol (NSCLC)
-
Cell Line: A549 human NSCLC cell line is commonly used.
-
Animal Model: Athymic nude mice are the selected hosts.
-
Tumor Implantation: A549 cells (e.g., 5 x 10^6) are injected subcutaneously into the flanks of the mice.
-
Treatment Initiation: Treatment begins when tumors are established, typically reaching a volume of approximately 100 mm³.
-
Drug Administration: Cisplatin is administered intraperitoneally at a dose of, for example, 6 mg/kg.
-
Efficacy Measurement: Tumor volumes are measured at regular intervals to assess the delay in tumor growth compared to the control group.
Paclitaxel In Vivo Xenograft Protocol (Breast Cancer)
-
Cell Line: MCF-7 human breast cancer cell line is a standard model.
-
Animal Model: Nude mice are utilized for tumor engraftment.
-
Tumor Implantation: MCF-7 cells are implanted subcutaneously, often with estrogen supplementation to support tumor growth.
-
Treatment Protocol: When tumors reach a palpable size, mice are treated with paclitaxel, for instance, at a dose of 20 mg/kg administered intraperitoneally once a week.
-
Outcome Assessment: Efficacy is determined by measuring the reduction in tumor volume over the treatment period relative to the control group.
Vemurafenib In Vivo Protocol (BRAFV600E Thyroid Cancer)
-
Animal Model: Genetically engineered mouse models that develop BRAFV600E-driven thyroid cancer or xenograft models using BRAFV600E-mutant thyroid cancer cell lines are employed.
-
Drug Administration: Vemurafenib is typically administered orally, mixed with animal chow or via gavage, at doses ranging from 25 to 50 mg/kg daily.
-
Efficacy Evaluation: The primary outcome is the reduction in tumor burden, which can be assessed by measuring tumor volume or, in the case of orthotopic models, by imaging or measuring the percentage of the thyroid gland occupied by the tumor.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by selectively inhibiting p21-activated kinase 1 (PAK1). PAK1 is a key downstream effector of the Rac/Cdc42 signaling pathway, which is implicated in cell proliferation, survival, and motility. By inhibiting PAK1, G-5555 disrupts these critical cellular processes in cancer cells.
Caption: Signaling pathway targeted by this compound.
Comparative Experimental Workflow
The preclinical evaluation of these anti-cancer agents follows a standardized workflow to ensure the reliability and comparability of the results.
References
Analysis of G-5555 hydrochloride's selectivity against other STE family kinases
For Immediate Release
[City, State] – [Date] – G-5555 hydrochloride, a highly potent small molecule inhibitor, demonstrates significant selectivity for p21-activated kinase 1 (PAK1), a key member of the Ste20 (STE) family of serine/threonine kinases. This guide provides a comparative analysis of this compound's inhibitory activity against various STE family kinases, supported by comprehensive experimental data and protocols for researchers in oncology, inflammation, and other fields where PAK1 signaling is a critical therapeutic target.
Introduction to this compound and the STE Kinase Family
This compound has emerged as a powerful research tool for investigating the cellular functions of PAK1. PAKs are crucial downstream effectors of the Rho GTPases, Cdc42 and Rac1, and play a pivotal role in regulating a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][2] The STE (Sterile 20) family of kinases, to which PAKs belong, are upstream regulators in mitogen-activated protein kinase (MAPK) signaling cascades, making them attractive targets for therapeutic intervention in various diseases, including cancer.[3][4]
Comparative Selectivity of this compound Against STE Family Kinases
This compound exhibits exceptional potency against PAK1 with a Ki of 3.7 nM. Its selectivity has been profiled against a broad panel of kinases, revealing significant inhibitory activity against several other members of the STE20 family. The table below summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against key STE family kinases.
| Kinase Target | Kinase Family | Subfamily | G-5555 HCl Ki (nM) | G-5555 HCl IC50 (nM) |
| PAK1 | STE | STE20 | 3.7 | - |
| PAK2 | STE | STE20 | 11 | 11 |
| PAK3 | STE | STE20 | - | >70% inhibition* |
| MST3 | STE | STE20 | - | 43 |
| MST4 | STE | STE20 | - | 20 |
| KHS1 (MAP4K5) | STE | STE20 | - | 10 |
| YSK1 (STK25) | STE | STE20 | - | 34 |
Note: A specific IC50 value for PAK3 was not available in the reviewed literature, but inhibition was reported as greater than 70% at the screening concentration.
The data clearly indicates that while this compound is most potent against PAK1, it also demonstrates significant, albeit lower, potency against other members of the STE20 subfamily. This profile suggests that at higher concentrations, this compound may have effects on multiple STE20 family members.
Selectivity Against Non-STE Family Kinases
For a comprehensive understanding of its selectivity, it is noteworthy that this compound also inhibits a limited number of kinases outside the STE family with significant potency. These include:
| Kinase Target | Kinase Family | G-5555 HCl IC50 (nM) |
| Lck | Src | 52 |
| SIK2 | AMPK | 9 |
This broader selectivity profile should be taken into consideration when designing experiments and interpreting results.
Signaling Pathway and Mechanism of Action
The STE kinases are integral components of MAPK signaling pathways, which transmit extracellular signals to the nucleus to regulate gene expression and other cellular responses. The diagram below illustrates a simplified STE/MAPK signaling cascade, highlighting the position of PAKs and the inhibitory action of this compound.
Caption: Simplified STE/MAPK signaling pathway showing inhibition of PAKs by G-5555 HCl.
Experimental Protocols
The determination of the inhibitory potency (IC50) of this compound against various kinases is typically performed using in vitro kinase assays. The following is a representative protocol based on the LANCE® Ultra time-resolved fluorescence resonance energy transfer (TR-FRET) assay format.[5][6][7][8][9]
Objective: To determine the IC50 value of this compound against a panel of STE family kinases.
Materials:
-
Recombinant human kinases (e.g., PAK1, PAK2, MST3, etc.)
-
ULight™-labeled peptide substrate specific for each kinase
-
Europium (Eu)-labeled anti-phospho-substrate antibody
-
This compound
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
LANCE® Detection Buffer
-
EDTA
-
384-well white microplates
-
TR-FRET-capable plate reader
Experimental Workflow:
Caption: Experimental workflow for determining kinase inhibitor IC50 values using a TR-FRET assay.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. Further dilute these solutions in kinase reaction buffer to achieve the desired final concentrations in the assay with a constant final DMSO concentration (e.g., 1%).
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the diluted this compound or vehicle control (DMSO in kinase reaction buffer).
-
Add 2.5 µL of the 4X kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 4X ULight™-labeled peptide substrate and ATP mixture. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the assay, which should be determined empirically.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of EDTA solution prepared in LANCE® Detection Buffer.
-
Add 5 µL of the Eu-labeled anti-phospho-substrate antibody solution, also prepared in LANCE® Detection Buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Measure the TR-FRET signal (emission at 665 nm upon excitation at 320 nm) using a compatible plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a potent inhibitor of PAK1 and demonstrates significant activity against several other STE20 family kinases. Its well-characterized selectivity profile makes it an invaluable tool for dissecting the roles of these kinases in cellular signaling. The provided experimental protocol offers a robust framework for researchers to independently verify and expand upon these findings in their specific experimental systems. Careful consideration of its activity against other kinases is recommended for the precise interpretation of experimental outcomes.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. PAK1 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MST kinases in innate immune signaling [cell-stress.com]
- 5. revvity.com [revvity.com]
- 6. blossombio.com [blossombio.com]
- 7. blossombio.com [blossombio.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
Navigating PAK1 Inhibition: A Comparative Guide to the Use of G-5555 Hydrochloride and its Experimental Controls
For researchers, scientists, and drug development professionals investigating the roles of p21-activated kinase 1 (PAK1), the selective inhibitor G-5555 hydrochloride offers a potent tool. However, rigorous and well-controlled experiments are paramount to generating reproducible and reliable data. This guide provides a comparative overview of this compound, discusses the critical role of control compounds, and offers alternative strategies when an ideal inactive control is unavailable.
This compound is a potent and selective, ATP-competitive inhibitor of PAK1.[1][2][3][4] It also demonstrates high affinity for other group I PAK family members, PAK2 and PAK3.[1][4] The development of this compound from its predecessor, FRAX1036, involved structural modifications to enhance its pharmacokinetic properties and reduce off-target effects, notably by diminishing hERG channel activity.[5]
The Imperative for Controls in Kinase Inhibition Studies
Alternative Control Strategies for this compound Experiments
Given the absence of a dedicated inactive control for G-5555, a multi-faceted approach to validating experimental findings is recommended. This involves a combination of pharmacological and genetic techniques.
1. Structurally Unrelated PAK1 Inhibitors: Employing a PAK1 inhibitor with a different chemical scaffold helps to confirm that the observed phenotype is a result of PAK1 inhibition and not an off-target effect of the G-5555 chemical structure.
2. Genetic Knockdown or Knockout: The use of siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of PAK1 provides a powerful genetic validation of the pharmacological findings. Comparing the effects of G-5555 treatment with the phenotype of PAK1 knockdown/knockout cells can substantiate that the inhibitor's effects are on-target.
3. Dose-Response Analysis: Demonstrating a dose-dependent effect of G-5555 on the biological system under investigation is a fundamental control.
Comparative Data: this compound
While not an inactive control, a comparison with its precursor, FRAX1036, highlights the structure-activity relationship and the improvements made in the development of G-5555.
| Compound | PAK1 Ki (nM) | hERG Inhibition | Key Features |
| G-5555 | 3.7[1][4] | <50% inhibition at 10 µM[1][4] | Potent and selective PAK1 inhibitor with improved safety profile (low hERG activity).[5] |
| FRAX1036 | Active (potency varies by assay) | Significant hERG activity | Precursor to G-5555 with a more basic amine moiety associated with off-target effects.[5] |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against PAK1.
Materials:
-
Recombinant human PAK1 enzyme
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (and control compounds)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
In a microplate, add the assay buffer, recombinant PAK1 enzyme, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for Downstream Target Phosphorylation
Objective: To assess the effect of this compound on the PAK1 signaling pathway in cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (and control compounds)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-MEK1 (Ser298), anti-MEK1, anti-p-ERK1/2, anti-ERK1/2, anti-PAK1)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or control compounds for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation.
Visualizing Experimental Design and Signaling
To aid in the design and interpretation of experiments, the following diagrams illustrate the PAK1 signaling pathway and a recommended experimental workflow.
Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for validating the on-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (1648863-90-4 free base) | PAK | TargetMol [targetmol.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Kinase Inhibition: A Comparative Guide to the Reproducibility of G-5555 Hydrochloride Experiments
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. In the realm of kinase inhibitor studies, subtle variations in laboratory settings can lead to significant discrepancies in outcomes. This guide provides a comprehensive comparison of G-5555 hydrochloride, a potent p21-activated kinase 1 (PAK1) inhibitor, with other alternatives, focusing on the critical aspect of experimental reproducibility. By presenting detailed experimental protocols, comparative data, and visual workflows, this guide aims to equip researchers with the knowledge to anticipate, troubleshoot, and mitigate variability in their own experiments.
Understanding the Mechanism: The this compound Signaling Pathway
This compound is a potent and selective inhibitor of p21-activated kinase 1 (PAK1), with a Ki of 3.7 nM.[1] PAKs are key signaling nodes downstream of Rho GTPases (Cdc42 and Rac) and are implicated in a multitude of cellular processes, including cell proliferation, survival, and cytoskeletal dynamics.[2] G-5555 exerts its effect by competing with ATP for binding to the kinase domain of PAK1, thereby inhibiting its catalytic activity and the subsequent phosphorylation of downstream substrates.[3]
References
A Head-to-Head Comparison: G-5555 Hydrochloride vs. Genetic Approaches for PAK1 Inhibition
For researchers, scientists, and drug development professionals, the choice between small molecule inhibitors and genetic techniques for target validation and pathway analysis is a critical one. This guide provides an objective comparison of G-5555 hydrochloride, a potent and selective p21-activated kinase 1 (PAK1) inhibitor, with genetic approaches such as CRISPR/Cas9 and RNA interference (RNAi) for studying PAK1 function.
This comparison guide delves into the advantages and limitations of each method, supported by experimental data and detailed protocols. We aim to equip researchers with the necessary information to select the most appropriate tool for their specific experimental needs.
Introduction to Target Modulation Techniques
This compound: A small molecule inhibitor that acts as a potent and selective ATP-competitive inhibitor of Group I p21-activated kinases (PAKs), with a particular high affinity for PAK1 (Kᵢ = 3.7 nM).[1][2][3] Its mechanism of action involves direct binding to the kinase domain, thereby blocking its catalytic activity.
Genetic Approaches:
-
CRISPR/Cas9: A powerful gene-editing technology that allows for the permanent disruption of a target gene at the DNA level, leading to a complete loss of protein expression (knockout).[4][5][6]
Quantitative Comparison of this compound and Genetic Approaches
The following table summarizes the key quantitative parameters for each approach. It is important to note that direct head-to-head comparative studies for G-5555 and genetic tools for PAK1 inhibition are limited; therefore, this table synthesizes data from various sources.
| Feature | This compound | Genetic Approaches (CRISPR/Cas9 & RNAi) |
| Target | PAK1 protein (catalytic activity) | PAK1 gene (DNA) or mRNA |
| Mechanism | Reversible, ATP-competitive inhibition | Irreversible gene knockout (CRISPR) or transient mRNA degradation (RNAi) |
| Potency/Efficacy | Kᵢ = 3.7 nM for PAK1; IC₅₀ = 69 nM for pMEK phosphorylation in cells.[10] | High efficiency of gene knockout (>90% in some cases) or knockdown (often >70%).[7][9] |
| Selectivity | Highly selective for Group I PAKs (PAK1, 2, 3). Inhibits 8 other kinases out of 235 tested.[1][2] | High on-target specificity with well-designed guide RNAs (CRISPR) or siRNAs.[11] |
| Off-Target Effects | Potential for inhibition of closely related kinases (e.g., PAK2, PAK3) and other off-target proteins.[1][2] | Potential for off-target DNA cleavage (CRISPR) or unintended mRNA knockdown (RNAi).[11][12] |
| Kinetics of Action | Rapid onset of action (minutes to hours). | Slower onset, requires time for protein turnover (24-72 hours).[7][8][11] |
| Reversibility | Reversible upon washout of the compound. | Irreversible (CRISPR knockout); transient, duration depends on siRNA stability (RNAi). |
| Dose-Response | Readily tunable by varying the concentration of the compound. | Less tunable; typically aims for maximal knockout/knockdown. |
| Cellular Context | Can be used in a wide range of cell types and in vivo models. | Delivery can be challenging in some primary cells and in vivo. |
| In Vivo Application | Orally bioavailable with good exposure.[1][2] | In vivo delivery can be complex, often requiring viral vectors. |
Advantages and Limitations
This compound
Advantages:
-
Rapid and Reversible Inhibition: Allows for the study of acute effects of target inhibition and washout experiments to assess recovery of function.
-
Dose-Dependent Control: The level of inhibition can be precisely controlled by titrating the concentration of the compound.
-
Ease of Use: Simple to apply to cell cultures and suitable for in vivo studies due to its oral bioavailability.[1][2]
-
Temporal Control: Inhibition can be initiated at specific time points during an experiment.
Limitations:
-
Off-Target Effects: Despite its high selectivity, G-5555 can inhibit other kinases, which may lead to confounding effects.[1][2]
-
Inhibition of Catalytic Function Only: It primarily blocks the kinase activity of PAK1, leaving the protein scaffold intact, which might still participate in non-catalytic functions or protein-protein interactions.[11]
-
Potential for hERG Channel Activity: Although low, some activity against the hERG channel has been noted, which is a consideration for cardiovascular safety in therapeutic development.
Genetic Approaches (CRISPR/Cas9 & RNAi)
Advantages:
-
High Specificity: When properly designed, guide RNAs and siRNAs can achieve very high target specificity.[11]
-
Complete Loss of Function: CRISPR-mediated knockout results in the complete absence of the target protein, allowing for the study of all its functions, including non-catalytic roles.
-
Stable Cell Lines: CRISPR can be used to generate stable knockout cell lines for long-term studies.
Limitations:
-
Irreversibility (CRISPR): The permanent nature of CRISPR knockout is not suitable for studying the effects of acute or transient inhibition.
-
Slower Onset of Action: The time required for protein depletion can be a limitation for studying rapid cellular processes.[11]
-
Delivery Challenges: Efficient delivery of CRISPR/Cas9 components or siRNAs into certain cell types, especially primary cells and in vivo, can be difficult.
-
Off-Target Effects: Both CRISPR and RNAi have the potential for off-target effects that need to be carefully evaluated.[11][12]
-
Compensation Mechanisms: The cell may adapt to the long-term absence of a protein, leading to compensatory changes in other pathways.
Experimental Protocols
Key Experiment 1: Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the effect of this compound or PAK1 knockdown/knockout on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13][14]
-
Treatment:
-
This compound: Treat cells with a range of concentrations of this compound (e.g., 0.01 µM to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Genetic Approaches: For cells already subjected to PAK1 knockdown or knockout, proceed to the assay after the desired incubation period post-transfection or selection.
-
-
Assay:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or SDS) and measure the absorbance at 570 nm.[13][14]
-
CCK-8 Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.[13]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the control group.
Key Experiment 2: Western Blotting for PAK1 and Downstream Signaling
This protocol is used to confirm PAK1 knockdown/knockout and to assess the effect of this compound on the phosphorylation of its downstream target, MEK1 at Serine 298 (p-MEK S298).[15][16]
Methodology:
-
Cell Lysis: After treatment with G-5555 or genetic intervention, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PAK1, p-MEK S298, total MEK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[17][18][19][20]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]
-
Densitometry: Quantify the band intensities to determine the relative protein levels.
Key Experiment 3: RNA Interference (RNAi) for PAK1 Knockdown
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate so that they are 60-80% confluent at the time of transfection.[22]
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
Dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells and incubate for 4-6 hours.
-
Replace the medium with complete growth medium.[22]
-
-
Analysis: Harvest the cells 48-72 hours post-transfection to assess PAK1 knockdown by Western blotting or qRT-PCR.[7][8]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. origene.com [origene.com]
- 5. scbt.com [scbt.com]
- 6. CRISPR genome-wide screening identifies PAK1 as a critical driver of ARSI cross-resistance in prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. realgenelabs.com [realgenelabs.com]
- 9. RNAi Four-Step Workflow | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. Cell viability assay and chemotherapeutics drugs treatment [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.abclonal.com [static.abclonal.com]
- 18. Phospho-MEK1 (Ser298) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Phospho-MEK1 (Ser298) (D1P9E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Performing appropriate RNAi control experiments [qiagen.com]
- 22. datasheets.scbt.com [datasheets.scbt.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of G-5555 Hydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of G-5555 hydrochloride, a potent PAK1 inhibitor. While this document offers general guidance, it is crucial to always consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to all local, state, and federal regulations.
Key Safety and Disposal Information
The primary hazards associated with this compound stem from its potential biological activity and its nature as a hydrochloride salt. Improper disposal can lead to environmental contamination and potential health risks. Therefore, a structured and informed approach to its disposal is essential.
Quantitative Data Summary for Disposal
Researchers should consult the manufacturer's Safety Data Sheet (SDS) for specific quantitative data related to the disposal of this compound. The following table outlines the critical information to identify in the SDS.
| Parameter | Value | Source(s) |
| pH of a 1% solution | Refer to SDS | Manufacturer's SDS |
| Recommended Neutralizing Agent | Refer to SDS | Manufacturer's SDS |
| Solubility in Water | Refer to SDS | Manufacturer's SDS |
| Recommended Exposure Limits | Refer to SDS | Manufacturer's SDS |
| Incompatible Materials | Refer to SDS | Manufacturer's SDS |
Step-by-Step Disposal Protocol
The following protocol is a general guideline based on best practices for the disposal of hydrochloride chemical waste.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Spill Management: In the event of a spill:
-
For small solid spills, carefully sweep the material into a designated chemical waste container, avoiding dust generation.
-
For small liquid spills, absorb the substance with an inert material (e.g., vermiculite, dry sand) and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent or detergent, and dispose of all cleaning materials as hazardous waste.
3. Disposal of Unused this compound:
-
Step 1: Consultation: Review the manufacturer-specific Safety Data Sheet (SDS) and local hazardous waste regulations before beginning any disposal procedure.
-
Step 2: Dilution (if in solid form): In a well-ventilated fume hood, dissolve the solid this compound in a suitable solvent, typically water, to a low concentration.
-
Step 3: Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute sodium hydroxide (B78521) solution, to the this compound solution. The hydrochloride salt will react with the base, neutralizing its acidity. Monitor the reaction, as fizzing may occur.
-
Step 4: pH Verification: Use pH paper or a calibrated pH meter to check the pH of the neutralized solution. The target pH should be within a neutral range, typically between 6.0 and 8.0, as stipulated by local regulations for drain disposal, if permitted.
-
Step 5: Waste Collection: Once neutralized, transfer the solution into a clearly labeled, sealed, and appropriate hazardous waste container. The label should include the chemical name, concentration, and date of neutralization.
-
Step 6: Final Disposal: Arrange for the collection of the hazardous waste container by a licensed environmental waste management company. Do not pour the neutralized solution down the drain unless explicitly permitted by your institution's environmental health and safety department and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Personal protective equipment for handling G-5555 hydrochloride
Disclaimer: G-5555 hydrochloride is a fictional substance. The following guide is a template based on best practices for handling potent, hazardous chemical powders in a laboratory setting. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical before handling.
This guide provides essential, immediate safety and logistical information for handling this compound, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on a hypothetical hazard assessment, this compound is considered a potent compound with potential respiratory, skin, and eye irritant properties. The following PPE is mandatory to minimize exposure and ensure operator safety.
Table 1: Recommended Personal Protective Equipment for this compound
| Protection Type | Specification | Material/Standard | Purpose |
| Respiratory | Full-face respirator with P100 (or FFP3) particulate filters | NIOSH or EN approved | Prevents inhalation of fine powder particles. |
| Eye & Face | Chemical splash goggles and face shield | ANSI Z87.1 / EN 166 | Protects against splashes, aerosols, and airborne particles. |
| Hand | Double-gloving: Inner and outer chemical-resistant gloves | Inner: Nitrile; Outer: Neoprene or Butyl Rubber | Provides a barrier against direct skin contact and chemical permeation. |
| Body | Disposable, solid-front chemical-resistant coverall with elastic cuffs | Tyvek® or similar microporous material | Protects skin and personal clothing from contamination. |
| Foot | Closed-toe, chemical-resistant safety shoes with shoe covers | ASTM F2413-18 | Prevents contamination of feet and footwear. |
Operational Protocol: Weighing and Handling
This protocol outlines the step-by-step procedure for safely weighing and handling this compound powder in a laboratory setting. All operations should be performed within a certified chemical fume hood or a ventilated balance enclosure.
Experimental Protocol: Safe Weighing of this compound
-
Preparation:
-
Ensure the chemical fume hood or ventilated enclosure is certified and functioning correctly.
-
Gather all necessary equipment: analytical balance, spatulas, weighing paper/boats, and pre-labeled receiving containers.
-
Don all required PPE as specified in Table 1.
-
-
Weighing Procedure:
-
Place the analytical balance inside the fume hood.
-
Carefully open the container of this compound, avoiding any disturbance that could generate dust.
-
Use a clean spatula to transfer the desired amount of powder onto the weighing paper or boat.
-
Once the target weight is achieved, securely close the primary container.
-
Transfer the weighed powder to the pre-labeled receiving vessel.
-
-
Post-Weighing and Decontamination:
-
Wipe down the spatula, balance, and any contaminated surfaces with a suitable deactivating solution (e.g., 70% ethanol), followed by a dry wipe.
-
Carefully doff the outer pair of gloves and dispose of them as hazardous waste.
-
Remove all equipment from the fume hood.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weighing paper, and coveralls, must be collected in a dedicated, labeled hazardous waste container.
-
Unused Compound: Unused or expired this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain or in regular trash.
-
Decontamination Solutions: Any liquid used for decontamination should be collected and disposed of as hazardous liquid waste.
Workflow and Safety Visualization
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
